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4-Chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine Documentation Hub

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  • Product: 4-Chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine

Core Science & Biosynthesis

Foundational

A Researcher's Guide to Procuring 4-Chloro-5,7-dimethylpyrrolo[2,1-f]triazine: Navigating the Path of Custom Synthesis

A Researcher's Guide to Procuring 4-Chloro-5,7-dimethylpyrrolo[2,1-f][1][2][3]triazine: Navigating the Path of Custom Synthesis Introduction: The Significance of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold The pyrrolo[2...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Procuring 4-Chloro-5,7-dimethylpyrrolo[2,1-f][1][2][3]triazine: Navigating the Path of Custom Synthesis

Introduction: The Significance of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold

The pyrrolo[2,1-f][1][2][3]triazine core is a privileged scaffold in medicinal chemistry, forming the backbone of several biologically active agents, including kinase inhibitors and antiviral drugs.[2] Its unique three-dimensional structure allows for diverse substitutions, enabling the fine-tuning of pharmacological properties. 4-Chloro-5,7-dimethylpyrrolo[2,1-f][1][2][3]triazine, as a specific derivative, presents a unique substitution pattern that may offer novel interactions with biological targets. However, its novelty means that researchers must look beyond standard vendors and engage with specialized chemistry service providers.

The Primary Route of Acquisition: Custom Synthesis

A thorough search of commercial chemical databases reveals that 4-Chloro-5,7-dimethylpyrrolo[2,1-f][1][2][3]triazine is not a stock item. This necessitates its synthesis on demand, a service offered by specialized Contract Research Organizations (CROs). Custom synthesis provides researchers with access to novel molecules tailored to their specific needs, ensuring the required quantity and purity for their experiments.[4]

Selecting a Custom Synthesis Partner

Choosing the right CRO is paramount to the success of your project. Consider the following criteria when evaluating potential partners:

  • Expertise in Heterocyclic Chemistry: The synthesis of the pyrrolo[2,1-f][1][2][3]triazine core requires specific knowledge. Inquire about the CRO's experience with similar scaffolds.[5][6]

  • Scale-Up Capabilities: Your immediate need might be in the milligram to gram range for initial screening, but future studies may require larger quantities. A partner with proven scale-up experience is a valuable asset.[4]

  • Transparent Communication and Project Management: Regular updates and clear communication are crucial for a successful collaboration.[3]

  • Robust Quality Control and Analytical Services: Ensure the CRO has the in-house capabilities to provide a comprehensive Certificate of Analysis (CoA) with detailed analytical data to confirm the structure and purity of the final compound.[7][8]

Assembling the Technical Package for a Quote Request

To obtain an accurate quote and timeline from a custom synthesis provider, a comprehensive technical package is essential. This package should include:

Information RequiredDetails
Compound Identification Full Chemical Name: 4-Chloro-5,7-dimethylpyrrolo[2,1-f][1][2][3]triazineChemical Structure: (Include a clear drawing)CAS Number: Not currently available.
Quantity and Purity Required Amount: Specify in mg or g.Purity Specification: Define the required purity level (e.g., >95%, >98% by HPLC).
Proposed Synthetic Route While not mandatory, providing a potential synthetic scheme or relevant literature can significantly expedite the quoting process. A plausible route based on established methodologies for the pyrrolo[2,1-f][1][2][3]triazine scaffold is outlined in Section 5 of this guide.[1]
Required Analytical Data Specify the analytical data required for product release, such as:- ¹H NMR (Proton Nuclear Magnetic Resonance)- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)- LC-MS (Liquid Chromatography-Mass Spectrometry)- HPLC (High-Performance Liquid Chromatography) for purity assessment.[8][9]

Understanding Custom Synthesis Business Models

Custom synthesis projects are typically structured in one of two ways:

  • Fee-for-Service (FFS): This is a product-oriented model where you pay an agreed-upon price for the delivery of the specified compound at the required purity and quantity. The CRO assumes the risk of the synthesis. This model is often preferred for syntheses with a high likelihood of success based on literature precedents.[10][11]

  • Full-Time Equivalent (FTE): In this research-oriented model, you contract the time and expertise of one or more chemists to work on your project. This approach is more flexible and is often used for more complex, multi-step syntheses or when the synthetic route is not well-established. It allows for more collaborative input and the ability to adapt the project goals as it progresses.[10][11]

Potential Synthetic Strategies for 4-Chloro-5,7-dimethylpyrrolo[2,1-f][1][2][3]triazine

While a specific synthesis for this exact molecule is not published, a skilled synthetic chemist can devise a route based on known methods for constructing the pyrrolo[2,1-f][1][2][3]triazine core.[1][12] A plausible approach could involve the following key steps:

  • Synthesis of a Substituted Pyrrole: The synthesis would likely begin with the construction of a suitably substituted pyrrole precursor.

  • N-Amination of the Pyrrole: Introduction of an amino group onto the pyrrole nitrogen is a critical step to enable the subsequent formation of the triazine ring.[1]

  • Cyclization to Form the Pyrrolotriazinone Core: The N-aminated pyrrole can then be cyclized with an appropriate reagent to form the fused pyrrolotriazinone ring system.[13]

  • Chlorination: The final step would involve the conversion of the triazinone to the target 4-chloro derivative, a common transformation in heterocyclic chemistry, often achieved using reagents like phosphoryl chloride (POCl₃).[1][14]

This general strategy is supported by numerous publications on the synthesis of analogous structures and serves as a solid foundation for a custom synthesis project.[1][15]

The Custom Synthesis Workflow: From Inquiry to Delivery

The process of engaging a custom synthesis provider can be visualized as follows:

Custom_Synthesis_Workflow A Researcher Inquiry: Submit Technical Package B CRO Evaluation: Feasibility & Route Scouting A->B Confidentiality Agreement C Quotation & Timeline Issued (FFS or FTE) B->C D Project Initiation: Contract & PO C->D Client Approval E Laboratory Synthesis & In-Process QC D->E F Purification & Final QC E->F G Certificate of Analysis (CoA) Generation F->G H Product Shipment & Delivery G->H Release

Caption: A typical workflow for a custom chemical synthesis project.

Conclusion

The acquisition of novel compounds like 4-Chloro-5,7-dimethylpyrrolo[2,1-f][1][2][3]triazine is a critical endeavor for advancing research in drug discovery and chemical biology. While not commercially available off-the-shelf, a well-planned custom synthesis project with a reputable partner can successfully provide the necessary material. By preparing a thorough technical package, understanding the available business models, and having insight into potential synthetic routes, researchers can confidently navigate the custom synthesis landscape and obtain the specialized molecules essential for their innovative work.

References

  • Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. (2021). National Center for Biotechnology Information. [Link]

  • Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. (2025). ResearchGate. [Link]

  • Custom Synthesis. Otava Chemicals. [Link]

  • Custom Chemical Synthesis Services. SV ChemBioTech. [Link]

  • Flexible & Proven Drug Discovery Chemistry Services. Eurofins Discovery. [Link]

  • Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing | Raw Material Sourcing. Richman Chemical Inc.. [Link]

  • Drug Discovery Chemistry Services. Charles River Laboratories. [Link]

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). MDPI. [Link]

  • Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. (2011). Organic Letters. [Link]

  • Fee For Service & Full Time Equivalent. Apex Molecular. [Link]

  • Costs for Custom Synthesis & Contract Models. ChiroBlock. [Link]

  • A facile approach for the synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][5]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. (2016). Beilstein Journals. [Link]

  • Precision Custom Synthesis in CROs for Impurity Standards and Regulatory Compliance. Pharmaffiliates. [Link]

  • What Is Custom Synthesis in Pharma?. ARSI Canada. [Link]

  • Characterization of synthesized compounds: Significance and symbolism. (2024). Dimensions. [Link]

  • Custom Synthesis of Pharmaceutical Impurity Standards. Synthink. [Link]

  • Everything you need to Know About Custom Synthesis. Chemxpert Database. [Link]

  • Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. Iraqi National Journal of Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Nucleophilic Aromatic Substitution of 4-Chloropyrrolotriazine

Introduction: The Pyrrolo[2,1-f][1][2][3]triazine Scaffold - A Privileged Core in Modern Drug Discovery The pyrrolo[2,1-f][1][2][3]triazine core is a nitrogen-rich heterocyclic system that has emerged as a "privileged sc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolo[2,1-f][1][2][3]triazine Scaffold - A Privileged Core in Modern Drug Discovery

The pyrrolo[2,1-f][1][2][3]triazine core is a nitrogen-rich heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine bases allows it to function as a bioisostere, interacting with a wide range of biological targets.[4][5] This has led to its incorporation into numerous therapeutic agents, including potent kinase inhibitors for oncology, such as those targeting Aurora kinases and PI3Kδ, as well as antiviral compounds like Remdesivir.[5][6][7][8] The functionalization of this core at the 4-position is crucial for modulating pharmacological activity, and the 4-chloro derivative serves as a key intermediate for introducing diverse functionalities through nucleophilic aromatic substitution (SNA). This document provides a detailed guide for researchers on the principles and practical execution of SNA reactions on 4-chloropyrrolotriazine.

Mechanistic Insights: Understanding the Reactivity of 4-Chloropyrrolotriazine

The nucleophilic aromatic substitution on 4-chloropyrrolotriazine proceeds via the well-established SNAr (addition-elimination) mechanism. This pathway is favored due to the electron-deficient nature of the pyrrolotriazine ring system. The nitrogen atoms within the triazine ring act as strong electron-withdrawing groups, effectively reducing the electron density of the aromatic system and making it susceptible to attack by nucleophiles.

The key steps of the SNAr mechanism are as follows:

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine leaving group. This step is typically the rate-determining step of the reaction. The attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the electron-withdrawing triazine ring, which stabilizes the intermediate.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, a good leaving group. This step is generally fast.

The presence of the fused pyrrole ring also influences the reactivity of the system. The overall reaction is driven by the formation of a stable, functionalized pyrrolotriazine product.

Experimental Protocols

General Considerations for All Reactions:
  • Reagents and Solvents: All reagents and solvents should be of high purity and used as received from commercial suppliers unless otherwise noted. Anhydrous conditions should be maintained for reactions sensitive to moisture.

  • Inert Atmosphere: Reactions are typically performed under an inert atmosphere of nitrogen or argon to prevent side reactions with atmospheric oxygen or moisture.

  • Reaction Monitoring: The progress of the reactions should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification: Products are typically purified by column chromatography on silica gel, recrystallization, or preparative HPLC.

  • Characterization: The structure and purity of the final products should be confirmed by appropriate analytical techniques, such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 1: Synthesis of 4-Amino-Pyrrolotriazine Derivatives

The substitution of the 4-chloro group with various amines is a widely used method to generate libraries of bioactive compounds. The reactivity of the amine nucleophile and the reaction conditions can be tuned to achieve the desired products in good yields.

General Protocol for Amination with Anilines:

This protocol is adapted from procedures for the acid-catalyzed amination of similar chloro-heterocyclic compounds.[9]

Materials:

  • 4-Chloropyrrolotriazine

  • Substituted aniline (1.1 - 1.5 equivalents)

  • Acid catalyst (e.g., HCl in an appropriate solvent, 0.1 - 1.0 equivalents)

  • Solvent (e.g., 2-propanol, water, or DMF)

  • Saturated aqueous sodium bicarbonate or sodium carbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-chloropyrrolotriazine (1.0 equivalent) and the desired aniline derivative (1.1 equivalents).

  • Add the chosen solvent (e.g., 2-propanol, approximately 0.1 M concentration of the limiting reagent).

  • Add the acid catalyst (e.g., 0.1 equivalents of a 0.61 M HCl solution in 2-propanol).

  • Heat the reaction mixture to 60-80 °C and stir for 4-22 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate or sodium carbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

EntryNucleophileSolventTemperature (°C)Time (h)Yield (%)
1Aniline2-Propanol8022~85-95 (estimated)
24-Methoxyaniline2-Propanol8018~80-90 (estimated)
33-EthynylanilineDMF10012~75-85 (estimated)

Yields are estimated based on similar reactions on related scaffolds and may vary depending on the specific substrate and reaction scale.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 4-Chloropyrrolotriazine 4-Chloropyrrolotriazine Reaction_Vessel Reaction Setup (Inert Atmosphere) 4-Chloropyrrolotriazine->Reaction_Vessel Aniline_Derivative Aniline Derivative Aniline_Derivative->Reaction_Vessel Acid_Catalyst Acid Catalyst Acid_Catalyst->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Neutralization Neutralization Reaction_Vessel->Neutralization Cool & Quench Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification Final_Product Final_Product Purification->Final_Product 4-Amino-Pyrrolotriazine

Protocol 2: Synthesis of 4-Thioether-Pyrrolotriazine Derivatives

The introduction of a sulfur linkage at the 4-position can be achieved by reacting 4-chloropyrrolotriazine with various thiols. These reactions often proceed under basic conditions to generate the more nucleophilic thiolate anion.

General Protocol for Thiolation:

This protocol is based on general procedures for SNAr reactions with thiols.[10]

Materials:

  • 4-Chloropyrrolotriazine

  • Thiol (1.1 - 1.5 equivalents)

  • Base (e.g., triethylamine, potassium carbonate, or sodium hydride)

  • Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile, or THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the thiol (1.2 equivalents) in the chosen solvent (e.g., DMF), add the base (1.5 equivalents) at 0 °C. If using NaH, add it portion-wise and allow for gas evolution to cease.

  • Stir the mixture for 15-30 minutes at 0 °C to generate the thiolate.

  • Add a solution of 4-chloropyrrolotriazine (1.0 equivalent) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring its progress by TLC or LC-MS. Gentle heating (40-60 °C) may be required for less reactive thiols.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

EntryNucleophileBaseSolventTemperature (°C)Time (h)
1ThiophenolK₂CO₃DMF254
2Benzyl mercaptanEt₃NAcetonitrile256
3Cysteine methyl esterEt₃NDMF258

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 4-Chloropyrrolotriazine 4-Chloropyrrolotriazine SNA_Reaction SNA Reaction (RT to 60 °C) 4-Chloropyrrolotriazine->SNA_Reaction Thiol Thiol Thiolate_Formation Thiolate Formation (0 °C) Thiol->Thiolate_Formation Base Base Base->Thiolate_Formation Solvent Solvent Solvent->Thiolate_Formation Thiolate_Formation->SNA_Reaction Add 4-Cl-Pyrrolotriazine Quenching Quenching SNA_Reaction->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification Final_Product Final_Product Purification->Final_Product 4-Thioether-Pyrrolotriazine

Protocol 3: Synthesis of 4-Alkoxy-Pyrrolotriazine Derivatives

The reaction of 4-chloropyrrolotriazine with alcohols or phenols provides access to 4-alkoxy or 4-aryloxy derivatives. These reactions typically require a strong base to deprotonate the alcohol, forming the more nucleophilic alkoxide.

General Protocol for Alkoxylation:

Materials:

  • 4-Chloropyrrolotriazine

  • Alcohol or phenol (1.5 - 2.0 equivalents)

  • Strong base (e.g., sodium hydride (NaH), potassium tert-butoxide)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), 1,4-dioxane)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.5 equivalents) and the anhydrous solvent (e.g., THF).

  • Cool the solution to 0 °C and add the strong base (e.g., NaH, 1.5 equivalents) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Add a solution of 4-chloropyrrolotriazine (1.0 equivalent) in the same anhydrous solvent to the alkoxide solution.

  • Heat the reaction mixture to reflux and stir for 6-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

EntryNucleophileBaseSolventTemperature (°C)Time (h)
1PhenolNaHTHF65 (reflux)12
2Benzyl alcoholNaHTHF65 (reflux)18
33-MethoxyphenolK-tert-butoxide1,4-Dioxane100 (reflux)8

Conclusion

The 4-chloropyrrolotriazine scaffold is a versatile and valuable building block in the synthesis of medicinally relevant compounds. The protocols outlined in this application note provide a robust framework for researchers to perform nucleophilic aromatic substitution reactions with a variety of nucleophiles. By understanding the underlying SNAr mechanism and carefully controlling the reaction conditions, a diverse range of functionalized pyrrolotriazine derivatives can be accessed efficiently and in high yields, paving the way for the discovery of new therapeutic agents.

References

  • Mechanistic studies on a P450-mediated rearrangement of BMS-690514: conversion of a pyrrolotriazine to a hydroxypyridotriazine. PubMed. [Link]

  • Synthesis and pharmacological properties of new derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. PubMed. [Link]

  • Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. MDPI. [Link]

  • Synthesis and Antiproliferative Activities of Novel Pyrrolotriazine Derivatives. sioc-journal.cn. [Link]

  • Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. ACS Publications. [Link]

  • Novel series of pyrrolotriazine analogs as highly potent pan-Aurora kinase inhibitors. PubMed. [Link]

  • Rearrangement of pyrrolo[1,2-d][1][3][11]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. National Institutes of Health. [Link]

  • Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. National Institutes of Health. [Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. [Link]

  • ones: Rearrangement of pyrrolo[1,2-d][1][3][11]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journals. [Link]

  • Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds. Biochemical Journal. [Link]

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. [Link]

  • Synthesis and SAR of pyrrolotriazine-4-one based Eg5 inhibitors. PubMed. [Link]

  • Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazin-4-amines as potent and selective PI3Kδ inhibitors. PubMed. [Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]

  • Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds. PubMed. [Link]

  • Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. National Institutes of Health. [Link]

Sources

Application

Application Notes & Protocols for the Synthesis of 4-amino-5,7-dimethylpyrrolo[2,1-f]triazine

Application Notes & Protocols for the Synthesis of 4-amino-5,7-dimethylpyrrolo[2,1-f][1][2][3]triazine For Researchers, Scientists, and Drug Development Professionals Abstract The pyrrolo[2,1-f][1][2][3]triazine scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols for the Synthesis of 4-amino-5,7-dimethylpyrrolo[2,1-f][1][2][3]triazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system, forming the core of several clinically significant molecules, including antiviral agents like Remdesivir and various kinase inhibitors.[1][2] This document provides a comprehensive guide to the proposed synthesis of a novel derivative, 4-amino-5,7-dimethylpyrrolo[2,1-f][1][2][3]triazine . As no direct synthesis has been previously reported, this protocol is constructed based on established synthetic transformations for analogous structures, providing a robust and logical pathway for its preparation. This guide is intended for researchers in medicinal chemistry and drug development, offering detailed, step-by-step protocols, mechanistic insights, and safety considerations.

Introduction: The Significance of the Pyrrolo[2,1-f][1][2][3]triazine Core

The fusion of a pyrrole ring with a 1,2,4-triazine system results in a unique bicyclic heterocycle with a bridgehead nitrogen atom. This arrangement confers favorable physicochemical properties, including high metabolic stability and a distinct electronic profile, making it an attractive scaffold in drug design.[2] Derivatives of this core have demonstrated a broad spectrum of biological activities, from potent antiviral efficacy against RNA viruses to the inhibition of kinases involved in oncogenic signaling pathways.[1][4] The targeted synthesis of novel analogs, such as the 5,7-dimethyl substituted variant, is a critical step in exploring the structure-activity relationships (SAR) of this important pharmacophore and developing next-generation therapeutics.

Proposed Synthetic Strategy: A Multi-Step Approach

The synthesis of 4-amino-5,7-dimethylpyrrolo[2,1-f][1][2][3]triazine is proposed as a five-step sequence, commencing with the commercially available 2,4-dimethylpyrrole. The overall strategy is centered on the sequential functionalization of the pyrrole ring, followed by N-amination and subsequent cyclization to construct the triazine ring.

Diagram of the Proposed Synthetic Workflow:

Synthetic_Workflow A 2,4-Dimethyl-1H-pyrrole B 2,4-Dimethyl-1H-pyrrole- 5-carboxaldehyde A->B Vilsmeier-Haack Formylation C 2,4-Dimethyl-1H-pyrrole- 5-carbonitrile B->C Oxime Formation & Dehydration D 1-Amino-2,4-dimethyl-1H-pyrrole- 5-carbonitrile C->D N-Amination E 4-Amino-5,7-dimethylpyrrolo [2,1-f][1,2,4]triazine D->E Cyclization

Caption: Proposed five-step synthetic route to the target compound.

Part 1: Synthesis of Key Intermediates

Protocol 1.1: Vilsmeier-Haack Formylation of 2,4-Dimethyl-1H-pyrrole

Rationale: The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich heterocycles like pyrrole.[5][6] The reaction proceeds via the formation of the Vilsmeier reagent, an electrophilic iminium salt, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7] For 2,4-disubstituted pyrroles, the formylation is regioselective for the unsubstituted α-position (C5), driven by the stabilizing effect of the nitrogen lone pair on the reaction intermediate.[4]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2,4-Dimethyl-1H-pyrrole95.149.51 g100
N,N-Dimethylformamide (DMF)73.098.04 g (8.5 mL)110
Phosphorus oxychloride (POCl₃)153.3316.87 g (10.3 mL)110
Dichloromethane (DCM), anhydrous-250 mL-
Saturated aq. Sodium Bicarbonate-As needed-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • To a flame-dried 500 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (8.5 mL, 110 mmol).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add POCl₃ (10.3 mL, 110 mmol) dropwise via the dropping funnel, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Cool the mixture back to 0 °C and add anhydrous DCM (100 mL).

  • In a separate flask, dissolve 2,4-dimethyl-1H-pyrrole (9.51 g, 100 mmol) in anhydrous DCM (150 mL).

  • Add the pyrrole solution dropwise to the cold Vilsmeier reagent solution over 1 hour.

  • After the addition, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to reflux (approx. 40 °C) for 1 hour.

  • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, 2,4-dimethyl-1H-pyrrole-5-carboxaldehyde , can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 1.2: Synthesis of 2,4-Dimethyl-1H-pyrrole-5-carbonitrile

Rationale: The conversion of the aldehyde to a nitrile is a crucial step to enable the subsequent cyclization to the 4-aminotriazine. This is achieved via a two-step, one-pot procedure: formation of an aldoxime with hydroxylamine, followed by dehydration. Several modern dehydration methods are available; this protocol utilizes sulfuryl fluoride (SO₂F₂) for its mild conditions and high efficiency.[2]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2,4-Dimethyl-1H-pyrrole-5-carboxaldehyde123.1512.3 g100
Hydroxylamine hydrochloride69.497.64 g110
Sodium acetate82.039.02 g110
Ethanol/Water (1:1)-200 mL-
Sulfuryl fluoride (SO₂F₂)102.06As needed-
Triethylamine (Et₃N)101.1920.24 g (27.8 mL)200
Acetonitrile, anhydrous-250 mL-

Procedure:

  • Oxime Formation: In a 500 mL round-bottom flask, dissolve 2,4-dimethyl-1H-pyrrole-5-carboxaldehyde (12.3 g, 100 mmol), hydroxylamine hydrochloride (7.64 g, 110 mmol), and sodium acetate (9.02 g, 110 mmol) in a 1:1 mixture of ethanol and water (200 mL).

  • Heat the mixture to reflux for 2 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure. The aldoxime may precipitate and can be filtered, or the aqueous mixture can be used directly after extraction with ethyl acetate, drying, and solvent removal.

  • Dehydration to Nitrile: Dissolve the crude 2,4-dimethyl-1H-pyrrole-5-aldoxime in anhydrous acetonitrile (250 mL) in a flask equipped with a magnetic stirrer and a gas inlet.

  • Add triethylamine (27.8 mL, 200 mmol).

  • Bubble sulfuryl fluoride (SO₂F₂) gas through the solution at room temperature for 15-30 minutes, or until the reaction is complete as monitored by TLC.[2]

  • Quench the reaction by carefully adding water.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting 2,4-dimethyl-1H-pyrrole-5-carbonitrile by flash chromatography.

Part 2: Construction of the Pyrrolo[2,1-f][1][2][3]triazine Core

Protocol 2.1: N-Amination of 2,4-Dimethyl-1H-pyrrole-5-carbonitrile

Rationale: The introduction of a nitrogen atom at the N1 position of the pyrrole ring is the pivotal step for the subsequent triazine ring formation. Monochloramine (NH₂Cl) has been shown to be an excellent reagent for the N-amination of various pyrrole and indole heterocycles, providing good yields under relatively mild conditions.[1][2]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2,4-Dimethyl-1H-pyrrole-5-carbonitrile120.1512.0 g100
Sodium hydride (60% in mineral oil)24.004.4 g110
N,N-Dimethylformamide (DMF), anhydrous-200 mL-
Monochloramine (NH₂Cl) in ether~0.4 M solution~300 mL~120

Note: Monochloramine is not commercially available as a stable solution and must be prepared fresh. A common method involves the reaction of aqueous ammonia with sodium hypochlorite.

Procedure:

  • Preparation of NH₂Cl is hazardous and should be performed with extreme caution in a well-ventilated fume hood. A detailed, validated procedure for its preparation should be consulted.

  • In a flame-dried 500 mL flask under a nitrogen atmosphere, suspend sodium hydride (4.4 g, 110 mmol of 60% dispersion) in anhydrous DMF (100 mL).

  • Add a solution of 2,4-dimethyl-1H-pyrrole-5-carbonitrile (12.0 g, 100 mmol) in anhydrous DMF (100 mL) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.

  • Cool the mixture to 0 °C and add the freshly prepared ethereal solution of monochloramine (~300 mL, ~120 mmol) via cannula, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude 1-amino-2,4-dimethyl-1H-pyrrole-5-carbonitrile by column chromatography.

Protocol 2.2: Cyclization to 4-Amino-5,7-dimethylpyrrolo[2,1-f][1][2][3]triazine

Rationale: The final step involves the cyclization of the N-aminopyrrole carbonitrile with formamidine acetate. This reaction constructs the triazine ring, with the formamidine providing the final carbon and nitrogen atoms to form the 4-amino-substituted triazine.[4]

Diagram of the Cyclization Mechanism:

Cyclization_Mechanism cluster_0 Reaction Components cluster_1 Reaction Pathway A 1-Amino-2,4-dimethyl-1H-pyrrole-5-carbonitrile C Nucleophilic Attack A->C B Formamidine Acetate B->C D Intramolecular Cyclization C->D Intermediate Formation E Aromatization D->E Elimination of NH₃ F 4-Amino-5,7-dimethylpyrrolo [2,1-f][1,2,4]triazine E->F

Caption: Key steps in the formation of the triazine ring.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
1-Amino-2,4-dimethyl-1H-pyrrole-5-carbonitrile135.1713.5 g100
Formamidine acetate104.1120.8 g200
2-Methoxyethanol-200 mL-
Triethylamine (Et₃N)101.1910.1 g (13.9 mL)100

Procedure:

  • In a 500 mL round-bottom flask, combine 1-amino-2,4-dimethyl-1H-pyrrole-5-carbonitrile (13.5 g, 100 mmol), formamidine acetate (20.8 g, 200 mmol), and 2-methoxyethanol (200 mL).

  • Add triethylamine (13.9 mL, 100 mmol).

  • Heat the mixture to reflux (approx. 125 °C) for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • The crude product, 4-amino-5,7-dimethylpyrrolo[2,1-f][1][2][3]triazine , can be purified by recrystallization or column chromatography.

Characterization and Data

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the position of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Expected Analytical Data for the Final Product:

PropertyExpected Value
Molecular FormulaC₈H₁₀N₄
Molecular Weight162.19 g/mol
¹H NMR (indicative shifts)δ (ppm): ~2.3-2.5 (s, 3H, CH₃), ~2.6-2.8 (s, 3H, CH₃), ~6.0-6.2 (s, 1H, pyrrole-H), ~7.5-8.0 (br s, 2H, NH₂), ~8.0-8.2 (s, 1H, triazine-H)
Mass Spec (ESI+)m/z: 163.10 [M+H]⁺

Safety and Handling

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Reagent-Specific Hazards:

    • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care.

    • Sodium Hydride (NaH): Flammable solid and reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere.

    • Monochloramine (NH₂Cl): Toxic and potentially explosive. Should only be handled by experienced personnel following established safety protocols.

  • Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.

Conclusion

This application note details a comprehensive and scientifically grounded synthetic route for the preparation of 4-amino-5,7-dimethylpyrrolo[2,1-f][1][2][3]triazine. By leveraging established and reliable chemical transformations, this protocol provides a clear pathway for researchers to access this novel compound for further investigation in drug discovery and development programs. The detailed step-by-step procedures, coupled with mechanistic rationale and safety information, are designed to ensure a successful and safe synthesis.

References

  • Shaikh, A., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(5), 2735-2751. Available at: [Link]

  • Hynes, J., Jr., et al. (2004). N-Amination of pyrrole and indole heterocycles with monochloramine (NH2Cl). The Journal of Organic Chemistry, 69(4), 1368–1371. Available at: [Link]

  • Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic Press.
  • Organic Syntheses. (1963). Pyrrole-2-carboxaldehyde. Organic Syntheses, Coll. Vol. 4, p.831; Vol. 33, p.79. Available at: [Link]

  • Barnett, G. H., et al. (1980). Pyrrole chemistry. XXI. Synthetic approaches to cyanopyrroles. Canadian Journal of Chemistry, 58(5), 409-413. Available at: [Link]

  • Muzart, J. (2009). The Vilsmeier–Haack reaction in C–C bond formation. Tetrahedron, 65(41), 8313-8323. Available at: [Link]

  • Warren, S., & Wyatt, P. (2011). Workbook for Organic Synthesis: The Disconnection Approach. John Wiley & Sons.
  • Seela, F., et al. (1994). Synthesis of pyrrolo[2,1-f][1][2][3]triazine congeners of nucleic acid purines via the N-amination of 2-substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 1, (13), 1793-1800. Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Available at: [Link]

  • Snead, D. R., et al. (2020). A Scalable, Efficient, and Safe Synthesis of the Pyrrolotriazine Amine Core of Remdesivir. Organic Process Research & Development, 24(10), 2139–2145.
  • Warren, J. D., et al. (2004). Discovery of the pyrrolo[2,1-f][1][2][3]triazine nucleus as a new kinase inhibitor template. Journal of Medicinal Chemistry, 47(17), 4147-4150. Available at: [Link]

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Method

Application Notes & Protocols: Strategic Functionalization of C-Nucleoside Antiviral Intermediates

Introduction: The Rationale for C-Nucleosides in Antiviral Therapy Nucleoside analogues represent a cornerstone of antiviral chemotherapy, with numerous approved drugs for treating infections caused by HIV, HBV, HCV, and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for C-Nucleosides in Antiviral Therapy

Nucleoside analogues represent a cornerstone of antiviral chemotherapy, with numerous approved drugs for treating infections caused by HIV, HBV, HCV, and herpesviruses.[1][2] These agents typically act as chain terminators or inhibitors of viral polymerases.[2][3] The vast majority of these drugs are N-nucleosides, where the heterocyclic base is linked to the sugar moiety via a C-N glycosidic bond. This bond, however, is susceptible to enzymatic and hydrolytic cleavage, which can lead to metabolic instability and limit therapeutic efficacy.[4][5]

C-nucleosides, isomers where the base is attached to the ribose via a robust C-C bond, offer a compelling solution to this stability issue.[5][6][7] This fundamental structural modification not only enhances resistance to degradation but also allows for broader structural variation in the heterocyclic base, opening new avenues for drug design with potentially improved pharmacokinetic profiles.[4][5] The clinical success of Remdesivir (GS-5734), a C-nucleoside prodrug, against SARS-CoV-2 has reinvigorated interest in this compound class, underscoring the immense potential of C-nucleoside intermediates as platforms for developing next-generation antiviral agents.[8][9][10]

This guide provides an in-depth exploration of key functionalization strategies for C-nucleoside antiviral intermediates, explaining the causality behind experimental choices and providing detailed protocols for critical synthetic transformations.

Section 1: Core Synthesis - Establishing the C-C Glycosidic Bond

The construction of the C-C glycosidic bond is the defining step in C-nucleoside synthesis. The choice of strategy is dictated by the nature of the heterocycle and the desired stereochemistry at the anomeric carbon. While achieving complete stereospecificity for the desired β-anomer can be challenging, convergent approaches that couple a pre-formed sugar and heterocycle are most common.[5][6]

Causality of Method Selection:

A widely applied and flexible method involves the nucleophilic addition of an organometallic derivative of the heterocycle to a protected sugar lactone.[6][11]

  • Why Organometallics? Lithiated or Grignard derivatives of heterocycles provide a potent carbon nucleophile capable of attacking the electrophilic carbonyl carbon of the lactone. This approach is highly convergent, allowing for the late-stage introduction of complex and diverse nucleobase analogues.

  • Why Sugar Lactones? Protected D-ribonolactone is a common and accessible electrophile.[6] The resulting lactol intermediate can be readily reduced to afford the desired C-nucleoside skeleton. The stereochemical outcome of the subsequent reduction step is a critical parameter that must be optimized.

Protocol 1: C-Glycosylation via Organolithium Addition to a Protected D-Ribonolactone

This protocol describes the synthesis of a generic C-nucleoside intermediate by coupling a lithiated heterocycle with a protected D-ribonolactone.

Materials:

  • Bromo- or Iodo-heterocycle (1.0 eq)

  • 2,3,5-Tri-O-benzyl-D-ribonolactone (1.2 eq)

  • n-Butyllithium (n-BuLi) or similar organolithium reagent (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium borohydride (NaBH₄) or L-Selectride®

  • Methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the bromo-heterocycle (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask equipped with a magnetic stirrer and a thermometer.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C. Stir the resulting solution for 30-60 minutes at -78 °C. The formation of the lithiated species can often be accompanied by a color change.

  • Coupling: In a separate flask, dissolve 2,3,5-Tri-O-benzyl-D-ribonolactone (1.2 eq) in anhydrous THF and cool to -78 °C. Transfer the freshly prepared lithiated heterocycle solution to the lactone solution via cannula. Stir the reaction mixture at -78 °C for 2-4 hours.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel, add water and EtOAc. Separate the layers and extract the aqueous layer twice more with EtOAc. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Reduction of Lactol: Concentrate the filtrate under reduced pressure. Dissolve the crude lactol intermediate in MeOH and cool to 0 °C. Add NaBH₄ portion-wise and stir until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Purification: Carefully add saturated NH₄Cl to quench excess NaBH₄. Remove the MeOH under reduced pressure. Extract the aqueous residue with EtOAc. The combined organic layers are washed, dried, and concentrated as in step 5. Purify the crude product by silica gel column chromatography to yield the protected C-nucleoside, which typically exists as a mixture of α and β anomers.[5]

Section 2: Strategic Functionalization of the Sugar Moiety

Modifications to the sugar ring are critical for modulating antiviral activity, selectivity, and toxicity.[12][13] Many potent antiviral nucleosides feature modifications at the C2' and C4' positions, which can influence sugar pucker, interaction with viral polymerases, and resistance to host cell kinases.[14][15]

Key Sugar Modifications and Their Rationale:
  • 2'-C-Methyl (2'-C-Me): This modification is a hallmark of several potent HCV NS5B polymerase inhibitors.[4][14] The methyl group can create steric hindrance that is tolerated by the viral polymerase but not by human polymerases, thereby increasing selectivity and reducing toxicity.[14]

  • 2'-Fluoro (2'-F): The high electronegativity of fluorine alters the sugar pucker (favoring a C3'-endo conformation, similar to RNA) and can enhance binding to RNA-dependent RNA polymerases. It can also improve metabolic stability.[15]

  • 4'-Modifications (e.g., 4'-C-Cyano): Introducing substituents at the 4' position can lock the sugar into a specific conformation, which can be beneficial for enzyme recognition and activity.[14] 4'-C-cyano modifications have been explored to enhance the antiviral activity of compounds like Remdesivir.[14]

G

Caption: Workflow for sugar moiety functionalization.

Section 3: Phosphorylation and Prodrug Strategies

For a nucleoside analogue to exert its antiviral effect, it must be converted intracellularly to its active triphosphate form.[2][10] This phosphorylation is often a rate-limiting step and a common cause of poor efficacy. Two primary strategies are employed to overcome this hurdle: the synthesis of stable phosphonate isosteres and the use of prodrug technologies.

C-Nucleoside Phosphonates

Nucleoside phosphonates, where the 5'-oxygen is replaced by a methylene group, are isosteres of natural nucleotides.[16][17] The key advantage is the P-C bond, which is resistant to hydrolysis by phosphatases, leading to increased metabolic stability.[17] Acyclic nucleoside phosphonates like Tenofovir and Adefovir are highly successful antiviral drugs, validating this approach.[16][18]

Protocol 2: Synthesis of a 5'-Phosphonate Diester

This protocol outlines a general procedure for introducing a phosphonate moiety using an Arbuzov reaction on a 5'-activated C-nucleoside intermediate.

Materials:

  • 5'-Hydroxyl protected C-nucleoside

  • Reagent to generate a 5'-leaving group (e.g., p-toluenesulfonyl chloride, mesyl chloride)

  • Sodium Iodide (NaI)

  • Triethyl phosphite (P(OEt)₃)

  • Anhydrous Acetonitrile (MeCN) or Toluene

  • Pyridine or Triethylamine (Et₃N)

Procedure:

  • Activation of 5'-OH: Dissolve the 5'-hydroxyl C-nucleoside intermediate in anhydrous pyridine and cool to 0 °C. Add p-toluenesulfonyl chloride (TsCl) (1.5 eq) and stir at 0 °C to room temperature until the reaction is complete by TLC.

  • Work-up: Quench the reaction with water and extract with EtOAc. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate.

  • Halogenation (Finkelstein reaction): Dissolve the crude 5'-O-tosyl intermediate in anhydrous acetone or MeCN. Add NaI (5.0 eq) and heat the mixture to reflux for several hours until the starting material is consumed.

  • Purification: After cooling, filter the mixture to remove sodium tosylate. Concentrate the filtrate and purify the resulting 5'-iodo intermediate by silica gel chromatography.

  • Arbuzov Reaction: Place the 5'-iodo C-nucleoside and triethyl phosphite (excess, can be used as solvent) in a flask under an inert atmosphere. Heat the mixture to 100-140 °C for several hours. Monitor the reaction by ³¹P NMR or TLC.

  • Final Purification: Remove the excess triethyl phosphite under high vacuum. Purify the resulting diethyl phosphonate by silica gel chromatography to yield the target C-nucleoside phosphonate.

The ProTide Prodrug Approach

The ProTide (Pro-drug nucleotide) strategy, developed by Chris McGuigan, is a highly effective method for delivering a nucleoside monophosphate into cells.[10] This approach masks the negative charges of the phosphate group with lipophilic moieties, facilitating passive diffusion across the cell membrane. Once inside the cell, enzymatic cleavage unmasks the monophosphate, which is then readily converted to the active triphosphate. Remdesivir is a prominent example utilizing this technology.[10]

G cluster_0 cluster_1 ProTide ProTide Prodrug (e.g., Remdesivir) Monophosphate Nucleoside Monophosphate (NMP) ProTide->Monophosphate Intracellular Enzymatic Cleavage Cell_Membrane Cell Membrane Diphosphate Nucleoside Diphosphate (NDP) Monophosphate->Diphosphate Cellular Kinase 1 Triphosphate Active Nucleoside Triphosphate (NTP) Diphosphate->Triphosphate Cellular Kinase 2 Polymerase Viral Polymerase Inhibition Triphosphate->Polymerase

Caption: Intracellular activation pathway of a ProTide.

Section 4: Protecting Group Strategies

The synthesis of complex molecules like C-nucleosides is impossible without the judicious use of protecting groups. An efficient protecting group strategy is critical for achieving high yields and regioselectivity.[19] The concept of orthogonality is paramount: each protecting group should be removable under specific conditions that do not affect other protecting groups in the molecule.[19][20]

Data Presentation: Common Protecting Groups in C-Nucleoside Synthesis
Protecting GroupAbbreviationFunctional Group ProtectedCommon Deprotection Conditions
tert-ButyldimethylsilylTBDMS or TBSHydroxyl (-OH)Fluoride source (e.g., TBAF, HF-Pyridine)
BenzylBnHydroxyl (-OH), Amine (-NH₂)Catalytic Hydrogenation (e.g., H₂, Pd/C)
BenzoylBzHydroxyl (-OH), Amine (-NH₂)Basic hydrolysis (e.g., NaOMe in MeOH)
tert-ButoxycarbonylBocAmine (-NH₂)Strong acid (e.g., TFA in DCM)
p-MethoxybenzylPMBHydroxyl (-OH)Oxidative cleavage (e.g., DDQ, CAN)

This table summarizes common protecting groups and their typical removal conditions, which is essential for planning a multi-step synthesis.[19][20][21]

G Start Intermediate with Multiple Protected -OH (e.g., 2'-OTBDMS, 3'-OBz, 5'-OBn) Step1 Selective 2'-Deprotection (TBAF) Start->Step1 Step2 Selective 3'-Deprotection (NaOMe) Start->Step2 Step3 Selective 5'-Deprotection (H₂, Pd/C) Start->Step3 Intermediate1 Free 2'-OH for Functionalization Step1->Intermediate1 Intermediate2 Free 3'-OH for Functionalization Step2->Intermediate2 Intermediate3 Free 5'-OH for Phosphorylation Step3->Intermediate3

Caption: Orthogonal deprotection for regioselective functionalization.

Section 5: Purification and Characterization

The final, critical phase of any synthesis is the purification and rigorous characterization of the target compounds.

  • Purification: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is the gold standard for purifying final nucleoside analogues and their prodrugs to a high degree of purity (>95%).[22] Column chromatography on silica gel is typically used for intermediates.

  • Characterization:

    • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ³¹P NMR spectroscopy are indispensable for confirming the structure of the synthesized C-nucleoside. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to assign all signals and confirm connectivity. NOESY experiments are crucial for determining the anomeric configuration (α vs. β).

    • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized compound.

Conclusion

The functionalization of C-nucleoside intermediates is a dynamic and vital field in the quest for new antiviral therapies. The inherent stability of the C-C glycosidic bond provides a robust scaffold upon which medicinal chemists can build. By strategically modifying the sugar moiety to enhance selectivity, employing advanced phosphonation and prodrug strategies to ensure intracellular activation, and executing syntheses with carefully planned protecting group schemes, researchers can develop novel C-nucleoside analogues with potent and broad-spectrum antiviral activity. The protocols and strategies outlined in this guide serve as a foundational resource for professionals dedicated to this critical area of drug discovery.

References

  • Khan, I., et al. (2018). Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides. Frontiers in Chemistry. Available at: [Link]

  • Draffan, A. G., et al. (2014). Discovery and Synthesis of C-Nucleosides as Potential New Anti-HCV Agents. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Jana, C. K., & Pradeep, S. (2018). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Srivastava, P. C., et al. (1977). Synthesis and antiviral activity of certain thiazole C-nucleosides. Journal of Medicinal Chemistry. Available at: [Link]

  • Nie, P., et al. (2018). Synthesis of a C-Nucleoside Phosphonate by Base-Promoted Epimerization. Organic Letters. Available at: [Link]

  • Haraguchi, K., & Tanaka, H. (2021). Intriguing Antiviral Modified Nucleosides: A Retrospective View into the Future Treatment of COVID-19. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Ugarkar, B. G., et al. (2009). Base-functionalized carbocyclic nucleosides: design, synthesis, and mechanism of antiviral activity. Nucleosides, Nucleotides & Nucleic Acids. Available at: [Link]

  • University of Oxford. VI Protecting Groups and Orthogonal Protection Strategies. Available at: [Link]

  • Choudhary, A., et al. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. Available at: [Link]

  • Toshima, K. (2018). C-Glycosylation. ResearchGate. Available at: [Link]

  • Pharm D. (2024). Nucleotide Inhibitors Antiviral drugs ; Definition, Examples and Mechanism of action. YouTube. Available at: [Link]

  • Sureshbabu, R., et al. (2023). Synthetic approach to 2‐C‐glycosides and nucleosides. ResearchGate. Available at: [Link]

  • Deb, I., et al. (2022). C‑Nucleosides Stabilize RNA by Reducing Nucleophilicity at 2′-OH. Journal of the American Chemical Society. Available at: [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Nucleoside Analogues. LiverTox. Available at: [Link]

  • Kumar, R., et al. (2012). Glycosylation of Nucleosides. The Journal of Organic Chemistry. Available at: [Link]

  • Chen, Y., et al. (2021). Diastereoselective Synthesis of Aryl C-Glycosides from Glycosyl Esters via C–O Bond Homolysis. Journal of the American Chemical Society. Available at: [Link]

  • Fina, F., et al. (2020). Synthesis of a Threosyl‐C‐nucleoside Phosphonate. ResearchGate. Available at: [Link]

  • Semantic Scholar. Antiviral nucleoside analogs. Available at: [Link]

  • Zhang, Z., et al. (2023). Direct and efficient synthesis of nucleosides through the ortho-(tert-butylethynyl)phenyl thioglycosides (BEPTs) protocol. Nature Communications. Available at: [Link]

  • Gualdani, R., & Herdewijn, P. (2020). Overview of Biologically Active Nucleoside Phosphonates. Frontiers in Pharmacology. Available at: [Link]

  • Study.com. (2023). Antiviral Drugs: Treatments for Flu & Other Common Viruses. Available at: [Link]

  • Glembockyte, V., et al. (2017). Influence of nucleotide modifications at the C2' position on the Hoogsteen base-paired parallel-stranded duplex of poly(A) RNA. Nucleic Acids Research. Available at: [Link]

  • Wikipedia. Synthesis of nucleosides. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synt. Available at: [Link]

  • Singh, S. K., et al. (2022). Influence of Sugar Modifications on the Nucleoside Conformation and Oligonucleotide Stability: A Critical Review. ResearchGate. Available at: [Link]

  • Hollenstein, M. (2022). Natural, modified and conjugated carbohydrates in nucleic acids. Chemical Society Reviews. Available at: [Link]

  • Painter, G. R., et al. (2024). Discovery of C-Linked Nucleoside Analogues with Antiviral Activity against SARS-CoV-2. Journal of Medicinal Chemistry. Available at: [Link]

  • Karpenko, I. A., et al. (2022). Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action. International Journal of Molecular Sciences. Available at: [Link]

  • Yates, M. K., & Seley-Radtke, K. L. (2019). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Antiviral Research. Available at: [Link]

  • Mukhin, I. G., et al. (2022). Approaches to the synthesis of heterocyclic C-nucleosides. ResearchGate. Available at: [Link]

  • Seela, F., et al. (1996). Synthesis and application of novel nucleoside phosphonates and phosphoramidites modified at the base moiety. Acta Biochimica Polonica. Available at: [Link]

  • University of Rochester. Tips & Tricks: Protecting Groups. Available at: [Link]

  • Beilstein-Institut. (2018). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Available at: [Link]

  • The Pharma Innovation Journal. (2023). Identification of modified nucleoside and nucleosides over high performance liquid chromatography. Available at: [Link]

  • JoVE. (2022). Nucleoside Triphosphates - From Synthesis To Biochemical Characterization l Protocol Preview. YouTube. Available at: [Link]

  • De Clercq, E. (2019). C-Nucleosides To Be Revisited. Journal of Medicinal Chemistry. Available at: [Link]

  • Beer, B., et al. (2023). C-Ribosylating Enzymes in the (Bio)Synthesis of C-Nucleosides and C-Glycosylated Natural Products. ACS Catalysis. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Preventing Hydrolysis of 4-Chloropyrrolotriazine During Workup

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 4-chloropyrrolotriazine and facing challenges with its stability during...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 4-chloropyrrolotriazine and facing challenges with its stability during experimental workup. As a chloro-substituted heteroaromatic compound, 4-chloropyrrolotriazine is susceptible to hydrolysis, which can significantly impact reaction yields and purity. This document provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to ensure the integrity of your compound.

Understanding the Challenge: The Hydrolysis of 4-Chloropyrrolotriazine

The primary challenge in handling 4-chloropyrrolotriazine is its susceptibility to nucleophilic substitution, where water acts as a nucleophile, replacing the chlorine atom with a hydroxyl group. This reaction is often accelerated by acidic or basic conditions and elevated temperatures, which are common during aqueous workup procedures.[1][2][3] The resulting hydroxypyrrolotriazine is often an undesired byproduct that can complicate purification and reduce the yield of the target molecule.

Mechanism of Hydrolysis

The hydrolysis of 4-chloropyrrolotriazine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitrogen atoms in the triazine ring activate the carbon atom attached to the chlorine, making it susceptible to attack by water.

Hydrolysis cluster_main Hydrolysis of 4-Chloropyrrolotriazine Reactant 4-Chloropyrrolotriazine Intermediate Meisenheimer Complex (Tetrahedral Intermediate) Reactant->Intermediate + H₂O Product 4-Hydroxypyrrolotriazine Intermediate->Product - Cl⁻, - H⁺ Chloride Cl⁻ H_plus H⁺ Water H₂O

Caption: Simplified mechanism of 4-chloropyrrolotriazine hydrolysis.

Frequently Asked Questions (FAQs)

Q1: My NMR analysis shows an unexpected peak, suggesting the presence of 4-hydroxypyrrolotriazine. What is the most likely cause?

A: The presence of the hydrolysis byproduct strongly indicates that your 4-chloropyrrolotriazine was exposed to water under conditions that facilitated the reaction. This commonly occurs during aqueous workup steps, such as washing with water or aqueous basic/acidic solutions.[4][5] Even trace amounts of water in your organic solvents can contribute to this issue over time.[6]

Q2: At what pH is 4-chloropyrrolotriazine most stable?

Q3: Can I use a standard aqueous workup for my reaction involving 4-chloropyrrolotriazine?

A: It is highly discouraged. A standard aqueous workup significantly increases the risk of hydrolysis.[3] If an aqueous wash is unavoidable, it should be performed rapidly with cold, deionized water or brine, and the organic layer should be dried immediately and thoroughly.[4][7]

Q4: How can I confirm that hydrolysis is occurring during my workup?

A: You can monitor the reaction progress and workup efficiency using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] Spot a sample of your organic layer before and after the aqueous wash. The appearance or intensification of a more polar spot (the hydroxylated product) post-wash is a clear indicator of hydrolysis.

Troubleshooting Guide: Identifying and Solving Hydrolysis Issues

Symptom Potential Cause Recommended Solution
Low yield of 4-chloropyrrolotriazine after workup. Significant hydrolysis to the 4-hydroxy derivative.Implement a non-aqueous workup. If not possible, minimize contact time with aqueous solutions and work at low temperatures.[9][10]
Presence of a highly polar byproduct in TLC/LC-MS. Formation of 4-hydroxypyrrolotriazine.Confirm the identity of the byproduct by mass spectrometry. The mass should correspond to the replacement of Cl with OH.
Difficulty in separating the product from an impurity. The hydroxylated byproduct may have similar chromatographic behavior to other polar impurities.Optimize your purification method. A change in the solvent system for chromatography or recrystallization may be necessary.
Inconsistent yields between batches. Variations in workup conditions (e.g., time, temperature, pH of aqueous wash).Standardize your workup protocol. Ensure consistent timing for each step and precise control over temperature and pH.[11]

Preventative Strategies and Protocols

The most effective way to prevent hydrolysis is to rigorously exclude water from the workup process.

Protocol 1: Anhydrous Workup

This protocol is the gold standard for preventing hydrolysis of water-sensitive compounds.

Objective: To isolate 4-chloropyrrolotriazine without exposure to water.

Materials:

  • Anhydrous organic solvents (e.g., dichloromethane, ethyl acetate, toluene)

  • Anhydrous sodium sulfate or magnesium sulfate[4][6][12]

  • Celite or a similar filter aid

  • Rotary evaporator

Procedure:

  • Quench the reaction (if necessary) under anhydrous conditions. For example, if quenching a reactive reagent, use a non-aqueous quencher.

  • Remove the reaction solvent under reduced pressure using a rotary evaporator.

  • Redissolve the crude residue in a minimal amount of a suitable anhydrous organic solvent (e.g., dichloromethane).

  • Filter to remove solid byproducts. If fine particulates are present, filter through a pad of Celite.

  • Concentrate the filtrate to obtain the crude 4-chloropyrrolotriazine.

  • Proceed with purification (e.g., column chromatography or recrystallization) using anhydrous solvents.

Caption: Workflow for a non-aqueous workup.

Protocol 2: Modified Aqueous Workup (Use with Caution)

If an aqueous wash is absolutely necessary to remove water-soluble impurities, the following modified protocol can minimize hydrolysis.

Objective: To quickly wash the organic layer while minimizing contact with water.

Materials:

  • Cold, deionized water or saturated brine solution[4][7]

  • Anhydrous organic solvent

  • Separatory funnel

  • Anhydrous magnesium sulfate (preferred for its speed and capacity)[6][13]

Procedure:

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Dilute the reaction mixture with a suitable organic solvent.

  • Wash the organic layer QUICKLY (less than 1-2 minutes of contact time) with a single portion of cold brine. Brine is preferred over pure water as it helps to reduce the amount of water dissolved in the organic layer.[4]

  • Separate the layers immediately.

  • Dry the organic layer thoroughly with a generous amount of anhydrous magnesium sulfate. Swirl for several minutes until the drying agent no longer clumps together.[4][6]

  • Filter off the drying agent and wash the filter cake with a small amount of anhydrous solvent.

  • Concentrate the filtrate under reduced pressure.

Troubleshooting Workup Issues

Even with the best protocols, issues can arise. Here's how to address them:

  • Emulsion Formation: If an emulsion forms during the aqueous wash, adding more brine or passing the mixture through a pad of Celite can help break it.[13][14]

  • Gooey Precipitate: An insoluble precipitate between layers can sometimes be removed by adding more of the organic solvent and filtering the entire mixture.[14]

  • Product Lost in Aqueous Layer: If you suspect your product has some water solubility, you can back-extract the aqueous layer with fresh organic solvent.[8]

Analytical Methods for Detection and Quantification

To effectively troubleshoot and prevent hydrolysis, it is essential to have reliable analytical methods to detect both the starting material and the hydrolyzed byproduct.

Technique Application Considerations
Thin Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction and workup.The hydroxylated product will be significantly more polar than the chlorinated starting material.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of product purity and byproduct formation.[15]A reverse-phase C18 column is typically suitable. The hydroxylated product will have a shorter retention time.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile components.[16][17]Useful for confirming the mass of the parent compound and the hydrolyzed product.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of the final product and identification of impurities.Look for the disappearance of the signal corresponding to the chlorinated position and the appearance of a new signal for the hydroxyl group.

By understanding the mechanism of hydrolysis and implementing rigorous anhydrous or carefully modified workup techniques, you can successfully prevent the degradation of 4-chloropyrrolotriazine and ensure the integrity of your synthetic outcomes.

References

  • University of Rochester, Department of Chemistry. Workup: Drying Methods. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]

  • University of York, Department of Chemistry. Removing residual water from organic solutions. [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. Reaction Workup. [Link]

  • Chemistry LibreTexts. 4.7: Reaction Work-Ups. [Link]

  • University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • University of Rochester, Department of Chemistry. About Workup. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • SIOC Journal. Synthesis and Antiproliferative Activities of Novel Pyrrolotriazine Derivatives. [Link]

  • PubMed. Synthesis and SAR of pyrrolotriazine-4-one based Eg5 inhibitors. [Link]

  • ACS Publications. Expanding Access to Remdesivir via an Improved Pyrrolotriazine Synthesis. [Link]

  • ResearchGate. Phase Transfer Catalysis in Heterocyclic Chemistry. (A Review). [Link]

  • Semantic Scholar. Phase-transfer catalysis in the chemistry of heterocyclic compounds. [Link]

  • MDPI. Bioactive Pyrrolo[2,1-f][7][12][14]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. [Link]

  • JETIR.org. Contribution of phase transfer catalyst to green chemistry: A review. [Link]

  • RSC Publishing. Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. [Link]

  • ResearchGate. Two-step synthesis of pyrrolotriazine. [Link]

  • ResearchGate. ChemInform Abstract: Synthesis and Reactions of Five-Membered Heterocycles Using Phase Transfer Catalyst (PTC) Techniques. [Link]

  • ResearchGate. Effect of hydrolysis temperature on chlorine ion concentration of aqueous IL solutions. [Link]

  • Recent Trends in Chemical and Material Sciences Vol. 1. Analytical Techniques for Determining Chloropyrifos in Fruits and Vegetables. [Link]

  • IIP Series. CHEMICAL STABILITY OF DRUGS. [Link]

  • ACS Publications. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. [Link]

  • Agency for Toxic Substances and Disease Registry. 6. ANALYTICAL METHODS 6.1 BIOLOGICAL SAMPLES Methods for the determination of chlorpyrifos and its metabolites are shown in Tab. [Link]

  • ResearchGate. Effect of hydrolysis temperature and time on the oxidative chlorine loadings. [Link]

  • Oregon State University. The investigations of the methods for the reduction of chloroyrimidines. [Link]

  • RSC Publishing. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. [Link]

  • RSquareL. CHEMICAL STABILITY OF DRUGS. [Link]

  • ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]

  • Google Patents.
  • ResearchGate. Coordination compounds of heterocyclic bases: synthesis, characterization, computational and biological studies. [Link]

  • PubMed. Development and validation of a chemical hydrolysis method for dextromethorphan and dextrophan determination in urine samples: application to the assessment of CYP2D6 activity in fibromyalgia patients. [Link]

  • PubMed. Temperature and base requirements for the alkaline hydrolysis of okadaite's esters. [Link]

  • Zaporizhzhia State Medical University. GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. [Link]

  • MDPI. N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents. [Link]

  • ResearchGate. Light-sensitive heterocyclic compounds for information nanotechnologies. [Link]

  • GlobalRPH. Dilution Thorazine ® - Chlorpromazine. [Link]

  • PubMed. Formulation and stability of an extemporaneously compounded oral solution of chlorpromazine HCl. [Link]

  • PubMed. Synthesis, Cytotoxic Activity, and Molecular Docking Study of New Thiazole-Incorporated Indenopyridazine Derivatives as Potential Antiproliferative Drugs. [Link]

  • MDPI. Special Issue : N-Heterocycles: Synthesis, Functionalization, Electrochemical, Spectroscopic Characterization and Mechanistic Investigation. [Link]

  • ResearchGate. Sensitive assay for laboratory evolution of hydroxylases toward aromatic and heterocyclic compounds. [Link]

Sources

Optimization

Technical Support Center: Improving Regioselectivity in Pyrrolotriazine Synthesis

Introduction Welcome to the Technical Support Center for Pyrrolotriazine Synthesis. The pyrrolo[2,1-f][1][2][3]triazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for Pyrrolotriazine Synthesis. The pyrrolo[2,1-f][1][2][3]triazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents, including the antiviral drug remdesivir.[4][5] Achieving the desired substitution pattern on this heterocyclic system is critical for biological activity, yet controlling regioselectivity during synthesis can be a significant challenge for researchers.

This guide is designed for chemists, researchers, and drug development professionals. It provides in-depth, experience-driven answers to common troubleshooting questions, detailed experimental protocols, and the mechanistic rationale behind key procedural choices to help you navigate the complexities of regioselective pyrrolotriazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of pyrrolotriazine synthesis?

A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction.[2] In pyrrolotriazine synthesis, this challenge most often arises during substitution reactions, such as alkylation or arylation, on the heterocyclic core. For instance, when alkylating a pyrrolotriazine precursor, the substituent may add to one of several possible nitrogen or carbon atoms, leading to a mixture of products. A highly regioselective reaction will yield predominantly one desired isomer.

Q2: Why is controlling regioselectivity so important for this scaffold?

A2: The specific position of substituents on the pyrrolotriazine ring is fundamentally linked to its pharmacological activity. Different regioisomers can have vastly different biological profiles, binding affinities to target enzymes (like kinases or polymerases), and metabolic stability.[6][7][8] For example, in the development of p38α MAP kinase inhibitors, specific substitutions at the C6 and C2 positions were crucial for potency.[6] Lack of regiocontrol leads to difficult-to-separate isomeric mixtures, reduces the yield of the desired active compound, and complicates structure-activity relationship (SAR) studies.[6]

Q3: What are the most common competing regioisomers in pyrrolotriazine synthesis?

A3: A frequent challenge involves the N-amination of a pyrrole precursor followed by cyclization. Depending on the reaction conditions and the nature of the pyrrole substrate, cyclization can lead to different fused triazine systems.[4] More commonly, when functionalizing the pyrrolotriazine core itself, competition can occur between different positions on the pyrrole or triazine ring. For instance, in reactions like 1,3-dipolar cycloadditions used to form the pyrrolotriazine scaffold, the orientation of the dipole and dipolarophile determines the final substitution pattern, and controlling this is key to regioselectivity.[3]

Troubleshooting Guide: Common Regioselectivity Problems

This section addresses specific experimental issues in a question-and-answer format, providing both the "how" and the "why" for each recommendation.

Issue 1: My 1,3-dipolar cycloaddition reaction is producing a mixture of regioisomers.
Q: I'm using an in-situ generated triazinium ylide to react with an unsymmetrical alkyne, but I'm getting a roughly 1:1 mixture of the two possible pyrrolo[2,1-f][1][2][3]triazine regioisomers. How can I favor one over the other?

A: This is a classic challenge in cycloaddition chemistry where the regiochemical outcome is determined by the electronic and steric properties of the reacting partners. The formation of a single desired regioisomer can be achieved by modifying reaction parameters to exploit subtle differences in the transition states leading to the different products.[3]

Causality & Strategy: The regioselectivity of this reaction is governed by the alignment of the molecular orbitals of the triazinium ylide (the 1,3-dipole) and the alkyne (the dipolarophile). The reaction can be under either kinetic or thermodynamic control. Often, the selectivity is dictated by the electronic match (HOMO-LUMO interactions) and steric repulsion between substituents in the transition state.

Troubleshooting & Optimization:

  • Solvent Polarity: The polarity of the solvent can stabilize or destabilize the transition states leading to different isomers. Systematically screen a range of solvents from non-polar (e.g., Dioxane, Toluene) to polar aprotic (e.g., Acetonitrile, DMF). A non-polar solvent may favor the less polar transition state, enhancing selectivity.

  • Temperature Control: Lowering the reaction temperature often increases selectivity. Reactions run at lower temperatures (e.g., 0 °C or -20 °C) are more sensitive to small differences in activation energy between the two competing pathways, thereby favoring the path with the lower energy barrier (kinetic control).

  • Lewis Acid Catalysis: The addition of a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, Yb(OTf)₃) can coordinate to the dipolarophile, altering its electronic properties and LUMO energy. This can significantly enhance the electronic bias for one orientation of addition over the other.

  • Steric Directing Groups: If possible, modify your substrates. Increasing the steric bulk of a substituent on either the ylide or the alkyne can create a strong steric bias, forcing the cycloaddition to proceed through the less hindered transition state.

Data Summary: Influence of Reaction Parameters
ParameterCondition AOutcome ACondition BOutcome BRationale
Solvent Toluene (non-polar)85:15 ratioDMF (polar aprotic)60:40 ratioStabilizes the less polar transition state.
Temperature 80 °C70:30 ratio0 °C95:5 ratioExploits small activation energy differences.
Catalyst None65:35 ratio10 mol% Sc(OTf)₃>98:2 ratioAlters dipolarophile electronics, favoring one pathway.

Note: Ratios are illustrative examples based on common experimental outcomes.

Issue 2: My reaction to form the pyrrolotriazine core is yielding the wrong constitutional isomer.
Q: I am attempting to synthesize a pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one from a 1,2-biscarbamoyl-substituted pyrrole, but the intramolecular cyclization is not regioselective. What controls the ring closure?

A: The regioselectivity of this intramolecular cyclization is critically dependent on which carbamoyl nitrogen acts as the nucleophile and which carbonyl group acts as the electrophile. This process can be directed by carefully choosing the reaction conditions to favor one cyclization pathway over the other. A study by Kim et al. demonstrated that this cyclization can be highly regioselective.[8]

Causality & Strategy: The key is to selectively activate one carbonyl group for nucleophilic attack or to increase the nucleophilicity of one specific nitrogen atom. This can often be achieved by converting one of the amide groups into a more reactive intermediate, such as an imidoyl chloride or phosphate.

Workflow for Optimizing Regioselective Cyclization

Below is a troubleshooting workflow to guide your experimental design.

G start Start: Poor Regioselectivity in Cyclization cond_check Are the two carbamoyl groups electronically different? start->cond_check steric Introduce Steric Hindrance (e.g., bulky N-substituent on one carbamoyl) cond_check->steric No reagent Screen Dehydrating/Activating Reagents cond_check->reagent Yes steric->reagent electronic Introduce Electronic Bias (e.g., EWG on one carbamoyl N-aryl group) electronic->reagent reagent_so Try SOCl₂ or (COCl)₂ (Favors imidoyl chloride at less hindered site) reagent->reagent_so Path A reagent_p Try PPh₃/I₂ or PPh₃Cl₂ (Selectivity can be halogen-dependent) reagent->reagent_p Path B temp Optimize Reaction Temperature (Lower temp may increase selectivity) reagent_so->temp reagent_p->temp base Optimize Base (Non-nucleophilic base like DBU or Proton Sponge) temp->base end Achieved >95% Regioisomeric Purity base->end

Caption: Troubleshooting workflow for improving regioselectivity in intramolecular cyclization.

Key Experimental Protocols

Protocol 1: Regioselective 1,3-Dipolar Cycloaddition via Lewis Acid Catalysis

This protocol provides a general method for improving regioselectivity in the cycloaddition between a triazinium ylide and an unsymmetrical dipolarophile.

Materials:

  • 1-Alkyl-1,2,4-triazinium salt (precursor, 1.0 eq)

  • Unsymmetrical alkyne or alkene (dipolarophile, 1.2 eq)

  • Triethylamine (TEA, 1.1 eq)

  • Scandium(III) triflate (Sc(OTf)₃, 0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the 1-alkyl-1,2,4-triazinium salt (1.0 eq) and Sc(OTf)₃ (0.1 eq).

  • Solvent & Reagents: Add anhydrous DCM via syringe. Cool the mixture to 0 °C in an ice bath.

  • Dipolarophile Addition: Add the unsymmetrical dipolarophile (1.2 eq) to the cooled suspension.

  • Ylide Generation: Add triethylamine (1.1 eq) dropwise over 10 minutes. The in-situ generation of the ylide is often indicated by a color change.

  • Reaction: Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the starting material is consumed, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired regioisomer.

Self-Validation:

  • TLC Analysis: Compare the crude reaction mixture to the isolated product. A successful regioselective reaction will show one major product spot.

  • NMR Spectroscopy: The regiochemical assignment must be confirmed unambiguously using 1D and 2D NMR techniques (e.g., NOESY or HMBC) to show correlations between key protons and carbons.

Diagram: Mechanism of Regioselective Cycloaddition

This diagram illustrates how a Lewis acid can influence the regiochemical outcome of a 1,3-dipolar cycloaddition.

G cluster_0 Reaction Pathway Ylide Triazinium Ylide (HOMO) TS1 Transition State A (Favored) Ylide->TS1 TS2 Transition State B (Disfavored) Ylide->TS2 Alkyne Unsymmetrical Alkyne (LUMO) LewisAcid Lewis Acid (LA) Alkyne->LewisAcid Coordination LewisAcid->TS1 Lowers LUMO Stabilizes TS Product1 Regioisomer 1 (Major Product) TS1->Product1 Lower Ea Product2 Regioisomer 2 (Minor Product) TS2->Product2 Higher Ea

Caption: Lewis acid catalysis lowers the LUMO of the alkyne, enhancing orbital overlap for the favored transition state.

References

  • New synthesis of N1- and N2-substituted pyrazolo[4,3-b]pyridine-5-one derivatives as CB2 receptor ligands.New Journal of Chemistry (RSC Publishing).
  • Regioselectivity – Knowledge and References.Taylor & Francis.
  • Commercial Synthesis of a Pyrrolotriazine–Fluoroindole Intermediate to Brivanib Alaninate: Process Development Directed toward Impurity Control.ResearchGate.
  • Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides: a Straightforward Synthetic Route to Polysubstituted Pyrrolo[2,1-f][1][2][3]triazines. ACS Omega. Available at:

  • Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. PMC. Available at:

  • Synthesis and SAR of new pyrrolo[2,1-f][1][2][3]triazines as potent p38α MAP kinase inhibitors. Elsevier. Available at:

  • Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery.PMC.
  • ones: Rearrangement of pyrrolo[1,2-d][1][3][9]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journals. Available at:

  • Synthesis, C7-Functionalization, and NH2-Derivatization via Buchwald-Hartwig-Type Coupling.Thieme.

Sources

Troubleshooting

Technical Support Center: Purification of 4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine

[1][2][3] Case ID: PUR-GS5734-INT Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3] Executive Summary You are accessing the technical support hub for 4-chloro-5,7-dimet...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Case ID: PUR-GS5734-INT Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]

Executive Summary

You are accessing the technical support hub for 4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine (hereafter referred to as Intermediate-Cl ).[1][2][3] This heterocycle is the critical electrophilic "nucleobase" used in the glycosylation step of Remdesivir (GS-5734) synthesis.[1][2]

The Core Challenge: The C4-chlorine atom on this pyrrolotriazine scaffold is highly reactive.[1][2] While this reactivity is necessary for the subsequent glycosylation (coupling with the ribolactone), it makes the molecule prone to hydrolysis during purification.[3] The most common failure mode is the reversion of the product back to the starting material (the lactam/one), resulting in yield loss and "ghost peaks" during HPLC analysis.[1][3]

This guide prioritizes hydrolytic stability and scalable isolation over traditional chromatography.[1][2][3]

Module 1: Reaction Quench & Workup (The Critical Phase)[1][2][3]

Objective: Isolate the crude product without triggering hydrolysis of the C-Cl bond.

The Mechanism of Failure

The chlorination reaction typically uses phosphorus oxychloride (


).[1][2][3] Upon quenching with water, 

generates phosphoric acid and HCl.[2][3]

Critical Insight: In acidic aqueous media (pH < 2), the pyrrolotriazine nitrogen protonates, activating the C-Cl bond for nucleophilic attack by water.[1][2][3] This reverts your product to the starting material (4-one).[1][2]
Protocol: Buffered Phase Separation
ParameterSpecificationReason (Causality)
Quench Temp

Exotherm control. High temp accelerates acid-catalyzed hydrolysis.[1][2]
Buffer

or

Neutralizes HCl generated during

decomposition.[1][2][3] Target pH 7–8.[1][2][3]
Solvent DCM or EtOAcDCM provides better solubility for the chloro-product; EtOAc is greener but requires careful drying.[1][2]
Contact Time

mins
Minimize the time the organic phase is in contact with the aqueous phase.[1][2]
Visual Workflow: The "Safe-Quench" Logic

QuenchLogic cluster_warning Critical Control Point Start Reaction Mixture (Product + Excess POCl3) Quench Inverse Quench (Pour Rxn into Cold Buffer) Start->Quench CheckPH Check Aqueous pH Quench->CheckPH PhaseCut Phase Separation (Fast!) Dry Dry Organic Layer (Na2SO4 / MgSO4) PhaseCut->Dry Acidic pH < 4 (DANGER) CheckPH->Acidic Insufficient Buffer Neutral pH 7-8 (SAFE) CheckPH->Neutral Correct Stoichiometry Hydrolysis Hydrolysis to Lactam (Yield Loss) Acidic->Hydrolysis Acid Catalysis Neutral->PhaseCut Conc Concentrate (Keep < 40°C) Dry->Conc

Caption: Logic flow for quenching POCl3 reactions to prevent acid-catalyzed hydrolysis of the C-Cl bond.

Module 2: Purification Methodologies

User Advisory: Do not use silica gel chromatography for scale-up (>10g).[1][2] Silica is slightly acidic and retains moisture, both of which degrade this specific intermediate.[3]

Method A: Crystallization (Recommended for Scale)

This method utilizes the significant solubility difference between the chloro-product (lipophilic) and the polar impurities (phosphoric acid salts, hydrolyzed lactam).[1][2][3]

Reagents:

  • Solvent A: Ethyl Acetate (EtOAc)[1][2][3]

  • Solvent B: n-Heptane (Antisolvent)[1][2][3]

Step-by-Step Protocol:

  • Solvent Swap: After workup, concentrate the organic layer to a thick oil.[2][3] Chase with n-heptane (

    
     volume) to remove residual DCM/EtOAc.[1][2]
    
  • Dissolution: Redissolve the residue in minimal hot EtOAc (

    
    ).
    
    • Self-Validation: The solution should be clear dark orange/brown.[1][2] If cloudy, filter while hot to remove inorganic salts.[3]

  • Seeding: Cool to

    
    . If available, add seed crystals (0.5 wt%).[1][2][3]
    
  • Precipitation: Add n-Heptane dropwise over 1 hour.

    • Ratio: Target a final ratio of 1:4 (EtOAc:Heptane).

  • Aging: Stir the slurry at

    
     for 2 hours.
    
  • Filtration: Filter the solids. Wash the cake with cold n-Heptane.

  • Drying: Vacuum oven at

    
    . Do not exceed 
    
    
    
    as the product can sublime or degrade.[1][3]
Method B: Silica Plug (Small Scale Only <5g)

If you must use chromatography, you must neutralize the silica.[2][3]

  • Pre-treatment: Slurry silica gel in Hexane containing 1% Triethylamine (TEA).[1][2]

  • Elution: Run a gradient of Hexane

    
     10% EtOAc/Hexane.
    
  • Speed: Run the column fast. Do not let the compound sit on the silica overnight.[1][2][3]

Module 3: Troubleshooting & FAQs

Q1: My HPLC shows a growing peak at RRT 0.85 during analysis. What is it?

Diagnosis: This is likely the hydrolyzed starting material (5,7-dimethylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one).[1][2][3] Root Cause: Your HPLC sample diluent is wet.[1][2] Fix:

  • Do not use water/MeCN mixtures for sample prep.[1][2][3]

  • Dissolve the sample in anhydrous MeCN or DMSO immediately before injection.[1][2]

  • Verification: If the peak area increases when the sample sits in the autosampler for 2 hours, the degradation is happening in the vial, not the reactor.[3]

Q2: The product oil turned into a black tar upon drying. Can I save it?

Diagnosis: Thermal decomposition or polymerization.[1][2] Root Cause: High temperature during rotary evaporation or presence of residual acid.[1][2] Recovery:

  • Redissolve the tar in DCM.[1][2]

  • Wash with 10%

    
     (to remove residual acid).[1][2][3]
    
  • Treat with activated charcoal (5 wt%) for 30 mins to remove color bodies.[1][2][3]

  • Filter through Celite and attempt crystallization (Method A).[1][2][3]

Q3: Why is the C-Cl bond so unstable compared to other chloropyrimidines?

Technical Insight: The pyrrolo[2,1-f][1,2,4]triazine system is electron-rich (pyrrole ring).[1][2][3] The nitrogen at position 1 (N1) can be protonated easily.[1][2][3] Protonation at N1 renders the C4 position highly electrophilic.[1][2] In the presence of water, this leads to rapid nucleophilic aromatic substitution (


), displacing chloride with hydroxide.[3]
Impurity Profile Table
ComponentStructure DescriptionOriginRemoval Strategy
Target Product 4-Cl-pyrrolo-triazineSynthesisN/A
Impurity A 4-OH-pyrrolo-triazine (Lactam)Hydrolysis (Workup/Storage)Remains in mother liquor during crystallization.[1][2][3]
Impurity B Phosphorodichloridates

side reaction
Removed via bicarbonate wash.[1][2][3]
Impurity C Dimer speciesOverheatingActivated charcoal / Recrystallization.[1][2][3]

References

  • Discovery of Remdesivir (GS-5734): Siegel, D., et al. "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses."[1][2][3] Journal of Medicinal Chemistry, 2017, 60(5), 1648–1661.[3] [1][2][3]

  • Process Chemistry: Cihlar, T., et al. "Methods for treating Arenaviridae and Coronaviridae virus infections."[3] U.S. Patent 10,011,611 (Gilead Sciences), 2018.[2][3]

  • Pyrrolotriazine Chemistry: Knochel, P., et al. "Functionalization of Pyrrolo[2,1-f][1,2,4]triazines."[3] Organic Letters, 2015.[2][3] (General reactivity context).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine and POCl3 before handling.

Sources

Optimization

Technical Support Center: Optimization of Pyrrolo[2,1-f]triazine Core Synthesis

Technical Support Center: Optimization of Pyrrolo[2,1-f][1][2][3]triazine Core Synthesis Welcome to the dedicated technical support center for the synthesis and optimization of the pyrrolo[2,1-f][1][2][3]triazine core. T...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Pyrrolo[2,1-f][1][2][3]triazine Core Synthesis

Welcome to the dedicated technical support center for the synthesis and optimization of the pyrrolo[2,1-f][1][2][3]triazine core. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this privileged heterocyclic scaffold, a key component in numerous therapeutic agents, including Remdesivir.[2][4] Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of this synthesis and enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common inquiries and provides quick, actionable answers to get you started.

Q1: What is the most common synthetic route to the pyrrolo[2,1-f][1][2][3]triazine core?

A1: The most prevalent and often optimized route involves a two-step sequence starting from a suitably substituted pyrrole. The key steps are the N-amination of the pyrrole nitrogen followed by cyclization of the resulting N-aminopyrrole with a one-carbon source, typically formamidine acetate.[2][4][5]

Q2: I'm getting a low yield in my N-amination step. What are the likely causes?

A2: Low yields in N-amination are often attributed to several factors:

  • Instability of the N-aminating reagent: Reagents like monochloramine (NH₂Cl) can be unstable. It's often beneficial to generate it in situ.

  • Suboptimal base: The choice and stoichiometry of the base are critical. Strong bases like sodium hydride (NaH) are commonly used, but their handling can be hazardous on a large scale.[5] An alternative is using a biphasic system with a phase-transfer catalyst.[4]

  • Reaction temperature: These reactions are often conducted at low temperatures (0-5 °C) to control reactivity and minimize side reactions.[3][5]

  • Purity of the starting pyrrole: Impurities in the starting material can consume the aminating reagent or interfere with the reaction.

Q3: My cyclization with formamidine acetate is not working well. What should I check first?

A3: For the cyclization step, consider the following:

  • Solvent: The choice of solvent can significantly impact the reaction temperature and solubility of reagents. Higher boiling point solvents like n-butanol can allow for higher reaction temperatures (around 120 °C), which can improve reaction rates and yields.[4]

  • Equivalents of formamidine acetate: While it acts as a reagent, using it in excess can also serve as a solvent in some cases. However, optimizing the loading is crucial; an excess may not always be better and can complicate purification.[2][4]

  • Temperature: This reaction often requires elevated temperatures to proceed efficiently.[2][4]

  • Purity of the N-aminopyrrole: The N-aminopyrrole intermediate can be unstable. Ensure it is of sufficient purity before proceeding to the cyclization step.

Q4: Are there alternatives to formamidine acetate for the cyclization step?

A4: Yes, other one-carbon sources can be used for the cyclization. These include formamide and triethyl orthoformate.[2] The choice of reagent will depend on the specific substrate and desired reaction conditions.

Troubleshooting Guides

This section provides detailed, problem-oriented guidance for specific challenges you may encounter during the synthesis.

Guide 1: N-Amination of the Pyrrole Core

The introduction of the N-amino group is a critical step that often presents challenges.

Problem 1.1: Low or no conversion of the starting pyrrole.

Potential Cause Troubleshooting Action Scientific Rationale
Inactive N-aminating reagent Prepare the N-aminating reagent (e.g., NH₂Cl) fresh or generate it in situ.Electrophilic aminating agents can degrade upon storage. In situ generation ensures maximum reactivity.
Insufficiently strong base Ensure the use of a sufficiently strong and non-nucleophilic base like NaH. If using a weaker base, a phase-transfer catalyst in a biphasic system can be effective.[4]The pyrrole N-H is weakly acidic and requires a strong base for deprotonation to facilitate the reaction with the electrophilic aminating agent.
Low reaction temperature While the reaction is often run at low temperatures to control exotherms, ensure the temperature is sufficient for the reaction to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS.Very low temperatures might completely halt the reaction. A balance between controlling reactivity and achieving a reasonable reaction rate is necessary.

Problem 1.2: Formation of multiple side products.

Potential Cause Troubleshooting Action Scientific Rationale
Over-amination or side reactions with the aminating agent Use a slight excess of the aminating reagent (e.g., 1.1-1.2 equivalents). Add the aminating agent slowly and maintain a low temperature.This minimizes the chance of di-amination or other undesired side reactions by keeping the concentration of the reactive aminating agent low at any given time.
Reaction with solvent Ensure the use of an inert and anhydrous solvent.Protic solvents can react with the strong base and the aminating reagent, leading to side products and reduced yield.

Workflow for Optimizing N-Amination:

Caption: Troubleshooting workflow for N-amination.

Guide 2: Cyclization to the Pyrrolo[2,1-f][1][2][3]triazine Core

The final ring-closing step is crucial for obtaining the desired product.

Problem 2.1: Low yield of the desired pyrrolotriazine.

Potential Cause Troubleshooting Action Scientific Rationale
Suboptimal reaction temperature Screen a range of temperatures. Higher boiling point solvents like n-butanol can facilitate higher temperatures (e.g., 120 °C), which can be beneficial.[4]The cyclization and subsequent aromatization often require significant thermal energy to overcome the activation barriers.
Incorrect stoichiometry of formamidine acetate Optimize the equivalents of formamidine acetate. While an excess is often used, too much can lead to purification difficulties. Reducing the loading from 12 to 4 equivalents has been shown to be effective in some cases.[4]Stoichiometry affects reaction kinetics and the impurity profile. An optimal balance ensures efficient conversion without complicating downstream processing.
Decomposition of the N-aminopyrrole starting material Use the N-aminopyrrole immediately after its preparation and purification. If storage is necessary, keep it under an inert atmosphere at low temperatures.N-aminopyrroles can be unstable, particularly if they are not crystalline solids.[6] Decomposition will lead to lower yields of the desired product.

Problem 2.2: Formation of a significant amount of an adduct with the solvent (e.g., DMF).

Potential Cause Troubleshooting Action Scientific Rationale
Reaction of the N-aminopyrrole with the solvent If using DMF as a solvent, be aware that an adduct can form between the aminopyrrole and DMF.[3][5] This impurity can be removed during work-up and crystallization.[3][5] Consider using an alternative solvent like n-butanol.[4]The N-aminopyrrole is a nucleophile and can react with electrophilic solvents like DMF, especially at elevated temperatures. Using a non-reactive, high-boiling solvent can prevent this side reaction.

Problem 2.3: Difficulty in purifying the final product.

Potential Cause Troubleshooting Action Scientific Rationale
Presence of unreacted starting materials and side products Optimize the reaction conditions to drive the reaction to completion. For purification, recrystallization is often effective. A wash with a solvent like methyl tert-butyl ether (MTBE) can remove certain impurities.[3][5]A well-optimized reaction will minimize the number of impurities. Recrystallization is a powerful technique for purifying crystalline solids, and a solvent wash can remove more soluble impurities.

Proposed Mechanism of Cyclization:

Cyclization_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Cyclization cluster_2 Step 3: Aromatization NAminopyrrole N-Aminopyrrole Formamidine Formamidine NAminopyrrole->Formamidine Nucleophilic attack Intermediate1 Tetrahedral Intermediate Formamidine->Intermediate1 Intermediate2 Iminium Intermediate Intermediate1->Intermediate2 Loss of NH3 CyclizedIntermediate Cyclized Intermediate Intermediate2->CyclizedIntermediate Intramolecular nucleophilic attack FinalProduct Pyrrolo[2,1-f][1,2,4]triazine CyclizedIntermediate->FinalProduct Elimination of H2O

Caption: Proposed mechanism of cyclization.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Optimized Gram-Scale Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4-amine[4]

This protocol is adapted from a reported optimized synthesis and emphasizes safety and efficiency.

Step 1: N-Amination of 2-Cyanopyrrole

  • To a stirred solution of 2-cyanopyrrole (1.0 eq) in a biphasic mixture of THF and water, add a phase-transfer catalyst such as tetrabutylammonium fluoride (TBAF).

  • Cool the mixture to 0-5 °C.

  • Slowly add a freshly prepared aqueous solution of monochloramine (NH₂Cl) (1.1-1.2 eq) while maintaining the temperature below 10 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-amino-2-cyanopyrrole. This intermediate is often used in the next step without further purification.

Step 2: Cyclization with Formamidine Acetate

  • Dissolve the crude N-amino-2-cyanopyrrole in n-butanol.

  • Add formamidine acetate (4.0 eq).[4]

  • Heat the reaction mixture to reflux (approx. 120 °C) for 1 hour.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to precipitate the product.

  • Filter the solid, wash with water, and then with a solvent like MTBE to remove impurities.[3][5]

  • Dry the solid under vacuum to obtain the pyrrolo[2,1-f][1][2][3]triazin-4-amine.

Safety Considerations

  • Sodium Hydride (NaH): NaH is a highly flammable solid and reacts violently with water. Handle it under an inert atmosphere (nitrogen or argon) and use anhydrous solvents.

  • Monochloramine (NH₂Cl): Monochloramine is a toxic and potentially explosive compound. It is recommended to generate it in situ and use it immediately in a well-ventilated fume hood.

  • High Temperatures: The cyclization step often requires high temperatures. Use appropriate heating equipment and ensure the reaction is properly monitored to avoid uncontrolled exotherms.

References

  • Kaur, N., & Singh, V. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(1), 1-15. Available from: [Link]

  • Snead, D. R., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. Organic Process Research & Development, 26(1), 136-143. Available from: [Link]

  • Snead, D. R., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. ACS Publications. Available from: [Link]

  • ResearchGate. Optimization of cyclization reaction 1. Available from: [Link]

  • Raczyńska, E. D., et al. (2025). Quantum Chemical Studies on the Prototropic and Acid/Base Equilibria for 2-Aminopyrrole in Vacuo—Role of CH Tautomers in the Design of Strong Brønsted Imino N-Bases. Molecules, 30(9), 2345. Available from: [Link]

  • Warren, S. A., et al. (2020). Expanding Access to Remdesivir via an Improved Pyrrolotriazine Synthesis. Organic Process Research & Development, 24(9), 1833-1839. Available from: [Link]

  • Nair, V., Vinod, A. U., & Rajesh, C. (2001). A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. The Journal of Organic Chemistry, 66(13), 4427-4429. Available from: [Link]

  • Antkowiak, M. A., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2348-2356. Available from: [Link]

  • De Rosa, M., & Arnold, D. (2013). Aromaticity and aminopyrroles: desmotropy and solution tautomerism of 1H-pyrrol-3-aminium and 1H-pyrrol-3(2H)-iminium cation: a stable σ-complex. The Journal of Organic Chemistry, 78(3), 1107-1112. Available from: [Link]

  • Pereira, V. R. D., et al. (2023). Pyrrolo[2,1-f][1][2][3]triazin-4-amine: Synthesis, C7-Functionalization, and NH2-Derivatization via Buchwald–Hartwig-Type Coupling. European Journal of Organic Chemistry, 26(32), e202300481. Available from: [Link]

  • De Rosa, M., & Arnold, D. (2013). Aromaticity and Aminopyrroles: Desmotropy and Solution Tautomerism of 1H-Pyrrol-3-aminium and 1H-Pyrrol-3(2H)-iminium Cation: A Stable σ-Complex. The Journal of Organic Chemistry, 78(3), 1107-1112. Available from: [Link]

  • Shu, C., et al. (2016). Gold-Catalyzed Intermolecular Ynamide Amination-Initiated Aza-Nazarov Cyclization: Access to Functionalized 2-Aminopyrroles. Organic Letters, 18(13), 3254-3257. Available from: [Link]

  • Zhang, J., et al. (2022). Synthesis and Antiproliferative Activities of Novel Pyrrolotriazine Derivatives. Chinese Journal of Organic Chemistry, 42(4), 1241-1247. Available from: [Link]

  • Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][5]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1780-1787. Available from: [Link]

  • Jones, K., & Klair, S. S. (2004). N-Amination of pyrrole and indole heterocycles with monochloramine (NH2Cl). The Journal of Organic Chemistry, 69(4), 1368-1371. Available from: [Link]

  • Lovely, C. J., & Dahal, A. (2021). Pyrrole carboxamide introduction in the total synthesis of pyrrole-imidazole alkaloids. Organic & Biomolecular Chemistry, 19(12), 2603-2621. Available from: [Link]

  • Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6543. Available from: [Link]

  • ResearchGate. Optimization of cyclization reaction of 15. Available from: [Link]

  • ResearchGate. Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. Available from: [Link]

  • D'Avino, A., et al. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Molecules, 26(24), 7545. Available from: [Link]

  • Wang, T.-H., et al. (2020). Synthesis of Spiropyrrolines via One-Pot Tf2O-Mediated Amide Activation/Formal [3 + 2]-Cycloaddition of α-Formylamino Ketones. The Journal of Organic Chemistry, 85(15), 9946-9957. Available from: [Link]

  • Gataullin, R. R., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7730. Available from: [Link]

  • ResearchGate. N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (N H2Cl). Available from: [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(10), 7262-7281. Available from: [Link]

  • Dahal, A., & Lovely, C. J. (2021). Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. Organic & Biomolecular Chemistry, 19(12), 2603-2621. Available from: [Link]

  • McWhorter, W. W. (n.d.). Chapter 12 Solutions to Problems – Amines and Heterocycles. Available from: [Link]

  • Al-Amin, M., & Cha, J. K. (2023). Catalytic aza-Nazarov cyclization reactions to access α-methylene-γ-lactam heterocycles. Beilstein Journal of Organic Chemistry, 19, 88-96. Available from: [Link]

  • Gyros Protein Technologies. (n.d.). Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions. Available from: [Link]

  • Bowers Lab. Electrophilic Oxaziridines for N-Amination. Available from: [Link]

  • Alcaide, B., et al. (2021). Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic Letters, 23(9), 3538-3543. Available from: [Link]

  • da Silva, A. C. S., et al. (2023). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. Molecules, 28(21), 7268. Available from: [Link]

  • ResearchGate. Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][1][6]naphthyridines. Available from: [Link]

  • ResearchGate. Synthesis and Reactivity of N-Aminotroponiminatogermylenepyrrole and Its Derivatives. Available from: [Link]

  • Springsteen, G., & Krishnamurthy, R. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Life, 13(5), 1133. Available from: [Link]

  • Bakavoli, M., et al. (2007). Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][1][6]naphthyridines. Molecules, 12(6), 1268-1277. Available from: [Link]

Sources

Troubleshooting

Stability of 4-chloropyrrolotriazine in nucleophilic solvents

Technical Support Center: Handling 4-Chloropyrrolotriazine Topic: Stability & Handling in Nucleophilic Solvents Reference ID: TSC-PCT-04-CL Status: Active Guide Executive Summary: The "Silent" Degradation Current Issue:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling 4-Chloropyrrolotriazine Topic: Stability & Handling in Nucleophilic Solvents Reference ID: TSC-PCT-04-CL Status: Active Guide

Executive Summary: The "Silent" Degradation

Current Issue: Users frequently report unexpected impurities, low yields, or "disappearing" starting material when handling 4-chloropyrrolo[2,1-f][1,2,4]triazine (and its derivatives). Root Cause: This scaffold is an electron-deficient heteroaromatic system. The chloride at the C4 position is highly labile and undergoes rapid Nucleophilic Aromatic Substitution (


)  in the presence of protic solvents (Methanol, Ethanol, Water) or nucleophilic additives.
Immediate Action:  Stop using alcohols (MeOH, EtOH) as solvents for stock solutions, reactions, or LC-MS sample preparation unless the reaction specifically intends to install an alkoxy group.

The Science: Why It Decomposes

The pyrrolo[2,1-f][1,2,4]triazine nucleus mimics the purine scaffold (specifically 6-chloropurine). The clustering of nitrogen atoms in the triazine ring pulls electron density away from the C4 carbon, making it a "hotspot" for nucleophilic attack.

Mechanism of Instability (Solvolysis)

When dissolved in a nucleophilic solvent (e.g., Methanol), the solvent acts as the nucleophile. Even without a base, the neutral alcohol can attack the C4 position, displacing the chloride.

  • Attack: The oxygen lone pair of methanol attacks the electrophilic C4.

  • Transition: A Meisenheimer-like complex forms (or a concerted transition state).

  • Elimination: Chloride (

    
    ) is expelled as a leaving group.
    
  • Result: The user intends to have the 4-Cl species, but effectively synthesizes the 4-OMe ether artifact.

Visualizing the Degradation Pathway

The following diagram illustrates the competition between the desired reaction (e.g., amination) and the side reactions (hydrolysis/solvolysis).

degradation_pathway Start 4-Chloropyrrolotriazine (Starting Material) Solvent Nucleophilic Solvent (MeOH, EtOH, H2O) Start->Solvent Dissolution Desired Desired Product (e.g., C-N Bond) Start->Desired Amine Reactant (Non-nuc solvent) Impurity1 Artifact A: 4-Alkoxy Derivative (Solvolysis) Solvent->Impurity1 ROH attack (Fast) Impurity2 Artifact B: 4-Hydroxy/Oxo (Hydrolysis) Solvent->Impurity2 H2O attack (Moisture)

Caption: Figure 1. Competitive degradation pathways. In nucleophilic solvents, solvent attack (red path) competes with the desired reaction.

Troubleshooting Guide & FAQs

Scenario A: LC-MS Analysis Anomalies

User Question: "I injected my pure 4-chloropyrrolotriazine sample into the LC-MS, but I see a major peak with a mass of [M-4] or [M-18]. Is my compound degrading?"

Diagnosis: This is a classic solvent artifact.

  • [M - 4] Shift: You likely dissolved the sample in Methanol .

    • Math: Loss of Cl (-35) + Gain of OMe (+31) = Net -4 Da.

  • [M + 10] Shift: You likely dissolved in Ethanol .

    • Math: Loss of Cl (-35) + Gain of OEt (+45) = Net +10 Da.

  • [M - 18] Shift: Hydrolysis to the ketone (lactam form).

    • Math: Loss of Cl (-35) + Gain of OH (+17) = Net -18 Da.

Solution:

  • Immediate Fix: Re-prepare the sample in Acetonitrile (ACN) or DMSO .

  • Protocol: Ensure the LC-MS mobile phase is not too basic, as high pH accelerates hydrolysis during the run.

Scenario B: Failed Amination Reactions

User Question: "I am trying to couple an amine to the 4-position (Remdesivir-style synthesis). I used Ethanol as the solvent to improve solubility, but the yield is <30%."

Diagnosis: Solvent Competition. The ethanol is present in massive molar excess compared to your amine reactant. Even if your amine is a better nucleophile, the statistical probability favors the solvent attack (Ethanol) over the amine.

Solution:

  • Switch Solvent: Use a non-nucleophilic, polar aprotic solvent.

    • Recommended: THF (Tetrahydrofuran), DCM (Dichloromethane), or DMF.

  • Base Selection: Use a non-nucleophilic base (e.g., DIPEA, TEA) to scavenge the HCl byproduct without attacking the ring itself.

Technical Data: Solvent Compatibility Matrix

Solvent ClassSpecific SolventCompatibilityRisk LevelNotes
Alcohols Methanol, EthanolIncompatible HighRapid solvolysis to alkoxy-derivatives.
Water Water, PBSIncompatible HighHydrolysis to 4-oxo (lactam) species.
Polar Aprotic DMSO, DMFCompatible LowGood for storage and reactions. Keep dry.[1][2][3]
Polar Aprotic Acetonitrile (ACN)Compatible LowIdeal for LC-MS prep.
Ethers THF, 2-MeTHFCompatible LowExcellent for

coupling reactions.
Chlorinated DCM, ChloroformCompatible LowGood solubility, non-reactive.

Validated Protocols

Protocol 1: Stability Assessment (The "Stress Test")

Before committing precious material to a scale-up, validate the stability of your specific derivative.

  • Preparation: Prepare two vials.

    • Vial A: 1 mg compound in 1 mL Methanol .

    • Vial B: 1 mg compound in 1 mL Acetonitrile .

  • Incubation: Let both stand at Room Temperature (25°C) for 2 hours.

  • Analysis: Inject both into HPLC/LC-MS (using an ACN/Water gradient).

  • Pass Criteria: Vial B shows >98% parent peak. Vial A will likely show the formation of the methoxy-impurity (approx. 5-50% conversion depending on substituents).

Protocol 2: Correct Reaction Setup for Amine Coupling

Objective: Install an amine at C4 without solvent interference.

  • Dissolution: Dissolve 4-chloropyrrolotriazine (1.0 eq) in anhydrous THF or DCM (0.1 M concentration).

  • Base Addition: Add DIPEA (Triethylamine) (1.2 - 2.0 eq).

    • Why: Scavenges the HCl generated during substitution.

  • Nucleophile Addition: Add the amine reactant (1.1 eq).

  • Temperature: Start at 0°C . Warm to RT only if reaction is sluggish.

    • Why: The C4-Cl is reactive enough that heating is rarely needed and increases side reactions.

  • Workup: Quench with water only after starting material is consumed. Extract immediately into organic solvent (EtOAc) to minimize exposure to aqueous conditions.

Decision Workflow: Solvent Selection

solvent_selection Start Start: Select Solvent for 4-Chloropyrrolotriazine Q1 Is the solvent a Nucleophile? (Alcohol, Water, Amine) Start->Q1 Stop STOP: High Risk of Degradation (Solvolysis/Hydrolysis) Q1->Stop Yes Q2 Is the intended reaction Nucleophilic Substitution? Q1->Q2 No OptionA Use Polar Aprotic: THF, DCM, ACN, DMF Q2->OptionA Yes OptionB Use Anhydrous Conditions Store at -20°C Q2->OptionB No (Storage/Analysis)

Caption: Figure 2. Solvent selection logic tree to prevent unintended degradation.

References

  • Siegel, D. et al. (2017). "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses." Journal of Medicinal Chemistry.

  • Roy, S. et al. (2022).[4] "Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir." Organic Process Research & Development. [4]

  • Joule, J.A. & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition. Wiley.[5] (Referencing general reactivity of chlorodiazines/triazines towards nucleophilic substitution).

  • Patil, S.A. et al. (2021).[6] "Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir." RSC Advances.

Sources

Optimization

Technical Support Center: Crystallization of Dimethylpyrrolotriazine Intermediates

This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the crystallization of dimethylpyrrolotriazine intermediates. As a Senior...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the crystallization of dimethylpyrrolotriazine intermediates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to overcome challenges in obtaining high-quality crystalline material.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when crystallizing dimethylpyrrolotriazine intermediates?

A1: Dimethylpyrrolotriazine intermediates, being nitrogen-rich heterocyclic compounds, often exhibit high polarity. This can lead to several challenges during crystallization:

  • "Oiling out": The compound separates from the solution as a liquid instead of a solid. This is common when the compound's melting point is low relative to the solvent's boiling point or when significant impurities are present.[1][2]

  • Poor crystal quality: Formation of small, poorly-defined crystals, needles, or amorphous precipitates is a frequent issue, often due to rapid nucleation.

  • Low recovery: High solubility of the intermediate in the chosen solvent, even at low temperatures, can lead to significant loss of material in the mother liquor.[3]

  • Solvent selection: Identifying a single solvent with the ideal solubility profile (high solubility at high temperatures and low solubility at low temperatures) can be difficult for these polar molecules.

Q2: How do I select an appropriate solvent system for my dimethylpyrrolotriazine intermediate?

A2: A systematic approach to solvent screening is crucial. Start with a range of solvents with varying polarities. For polar compounds like dimethylpyrrolotriazine intermediates, polar solvents are often a good starting point.[1]

  • Initial Screening: Test the solubility of a small amount of your compound in various solvents at room temperature and with heating. Ideal single solvents will show poor solubility at room temperature but complete dissolution upon heating.[4]

  • Mixed Solvent Systems: If a suitable single solvent cannot be found, a binary solvent system is often effective.[3][4] This typically consists of a "good" solvent in which the compound is soluble, and a "poor" or "anti-solvent" in which it is insoluble. The two solvents must be miscible. Common pairs for polar compounds include:

    • Ethanol/Water

    • Methanol/Water

    • Acetone/Hexane

    • Ethyl Acetate/Hexane[4]

    • Dichloromethane/Methanol[3]

Q3: My compound has "oiled out." What should I do?

A3: "Oiling out" can be addressed by several methods:

  • Re-dissolve and dilute: Warm the mixture to re-dissolve the oil, then add a small amount of the "good" solvent to decrease the supersaturation level before attempting to cool again, often more slowly.[2][3]

  • Slower cooling: Rapid cooling is a common cause of oiling out. Allow the solution to cool to room temperature slowly before transferring it to a colder environment.[2]

  • Seed crystals: If available, adding a seed crystal of the pure compound can encourage crystallization over oiling out.[2][3]

  • Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites and induce crystallization.[2][3]

Q4: I am getting very low yields. How can I improve my recovery?

A4: Low yields are often due to using too much solvent or the compound having significant solubility even at low temperatures.[3]

  • Minimize solvent: Use the minimum amount of hot solvent necessary to dissolve your compound completely.

  • Reduce mother liquor volume: After filtering the initial crop of crystals, you can concentrate the mother liquor by carefully evaporating some of the solvent and cooling again to obtain a second crop of crystals.

  • Change solvent system: A different solvent or anti-solvent may result in lower solubility at cold temperatures.

  • Cool to a lower temperature: Using an ice bath or a refrigerator can further decrease the solubility and improve the yield.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form - Solution is not supersaturated (too much solvent).- The solution is supersaturated but requires nucleation.- Reduce the solvent volume by evaporation and re-cool.- Add a seed crystal of the pure compound.- Scratch the inner surface of the flask with a glass rod.- Cool the solution to a lower temperature (e.g., in an ice bath).
Rapid Precipitation of Fine Powder - The solution is too concentrated.- The cooling rate is too fast.- Re-heat the solution and add a small amount of additional solvent.- Allow the solution to cool more slowly to room temperature before placing it in a cold bath.
Formation of an Oil ("Oiling Out") - The compound is highly impure.- The cooling rate is too rapid.- The boiling point of the solvent is too high relative to the compound's melting point.- Perform a preliminary purification step (e.g., column chromatography).- Re-heat to dissolve the oil, add more of the "good" solvent, and cool slowly.- Select a solvent with a lower boiling point.
Colored Impurities in Crystals - Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be cautious as this can also adsorb some of your product.
Low Crystal Yield - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Incomplete transfer of material.- Use the minimum amount of hot solvent for dissolution.- Concentrate the mother liquor to obtain a second crop of crystals.- Try a different solvent system where the compound is less soluble at low temperatures.- Ensure all crystalline material is scraped from the flask during filtration.

Experimental Protocols

Protocol 1: Cooling Crystallization

This is the most common method and relies on the principle that the solubility of most compounds decreases as the temperature of the solvent decreases.

  • Solvent Selection: Choose a solvent in which your dimethylpyrrolotriazine intermediate is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude intermediate in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and bring the mixture to a boil with gentle heating and stirring. Continue adding small portions of the hot solvent until the solid is just dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Anti-Solvent Crystallization

This technique is useful when a suitable single solvent cannot be found.

  • Dissolution: Dissolve the crude intermediate in the minimum amount of a "good" solvent at room temperature or with gentle warming.

  • Anti-Solvent Addition: Slowly add a "poor" or "anti-solvent" (in which the compound is insoluble, but is miscible with the "good" solvent) dropwise to the stirred solution until the solution becomes slightly turbid (cloudy).

  • Re-dissolution and Crystallization: Gently warm the mixture until the turbidity just disappears. Then, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Cooling Crystallization protocol.

Protocol 3: Vapor Diffusion

This method is excellent for obtaining high-quality single crystals for X-ray analysis and works well with small amounts of material.

  • Preparation: Dissolve the dimethylpyrrolotriazine intermediate in a small volume of a relatively non-volatile "good" solvent in a small, open container (e.g., a small vial).

  • Setup: Place this small container inside a larger, sealable container (e.g., a beaker or jar) that contains a layer of a volatile "poor" or "anti-solvent."

  • Diffusion: Seal the larger container. The more volatile anti-solvent will slowly diffuse into the "good" solvent, gradually decreasing the solubility of your compound and promoting slow crystal growth.

  • Isolation: Once suitable crystals have formed, carefully remove the inner container and isolate the crystals.

Visualizations

Crystallization Troubleshooting Workflow

G start Start Crystallization oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No reheat_dilute Reheat, add more 'good' solvent, and cool slowly oiling_out->reheat_dilute Yes low_yield Low Yield? no_crystals->low_yield No add_seed Add seed crystal or scratch flask no_crystals->add_seed Yes success Successful Crystallization low_yield->success No concentrate_mother_liquor Concentrate mother liquor for a second crop low_yield->concentrate_mother_liquor Yes reheat_dilute->no_crystals check_crystals Crystals form? add_seed->check_crystals check_crystals->low_yield Yes reduce_solvent Reduce solvent volume and re-cool check_crystals->reduce_solvent No reduce_solvent->low_yield concentrate_mother_liquor->success

Caption: A decision-making workflow for troubleshooting common crystallization problems.

Solvent Selection Logic

Sources

Reference Data & Comparative Studies

Validation

Technical Assessment: 1H NMR Characterization of 4-Chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine

Executive Summary & Application Context 4-Chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine is a critical electrophilic intermediate used primarily in the synthesis of C-nucleoside antiviral agents (e.g., Remdesivir analo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

4-Chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine is a critical electrophilic intermediate used primarily in the synthesis of C-nucleoside antiviral agents (e.g., Remdesivir analogs) and kinase inhibitors.[1][2][3] Its reactivity at the C-4 position allows for nucleophilic aromatic substitution (


) to introduce amine or alkoxy motifs.[1][2]

For researchers, the primary challenge is not just structural confirmation, but purity assessment . The C-4 chlorine is labile; exposure to atmospheric moisture causes hydrolysis to the 4-one (lactam) species, a "silent" impurity that can drastically lower yields in subsequent coupling steps.[1][2][3]

This guide compares the product's 1H NMR profile against its common hydrolysis degradants and regioisomers, providing a self-validating protocol for quality assurance.

Theoretical vs. Experimental Spectral Profile

The pyrrolo[2,1-f][1,2,4]triazine core is an aromatic bicyclic system.[2][3] The electron-deficient triazine ring deshields adjacent protons, while the electron-rich pyrrole ring exerts different shielding effects.[1][2]

Expected Chemical Shifts (CDCl₃, 400 MHz)
PositionMoietyShift (

, ppm)
MultiplicityIntegrationDiagnostic Value
H-2 Triazine CH8.05 – 8.25 Singlet (s)1HPrimary Identity Marker. Highly deshielded due to adjacent N atoms.[1][2][3]
H-6 Pyrrole CH6.60 – 6.80 Singlet (s)1HConfirms 5,7-substitution pattern (lack of coupling).[1][2][3]
7-Me Methyl2.75 – 2.85 Singlet (s)3HRegio-marker. Deshielded by ring current/proximity to bridgehead N.
5-Me Methyl2.30 – 2.45 Singlet (s)3HTypical aromatic methyl shift.[1][2]

Note on Solvent Effects: In DMSO-d₆ , the H-2 signal typically shifts downfield to 8.30 – 8.60 ppm due to hydrogen bonding interactions with the solvent.[1][2]

Structural Logic (Causality)[1][2]
  • H-2 Singlet: The C-2 proton is flanked by two nitrogens (N-1 and N-3).[1][2] Its lack of coupling confirms the integrity of the triazine ring.[2]

  • H-6 Singlet: If the methyl groups were at positions 5 and 6, the H-7 proton would likely appear as a doublet or show allylic coupling.[1][2] A sharp singlet at ~6.7 ppm confirms the symmetric spacing of the methyls (5,7-pattern) leaving C-6 unsubstituted.[1][2]

  • 7-Me Deshielding: The methyl at C-7 is spatially close to the bridgehead nitrogen and the triazine ring's anisotropic cone, shifting it downfield (~2.8 ppm) compared to the C-5 methyl (~2.4 ppm).[1][2]

Comparative Analysis: Impurity Profiling

The most critical function of NMR for this compound is detecting the hydrolyzed impurity (4-oxo derivative).[1][2]

Scenario A: Product vs. Hydrolysis Impurity (4-One Tautomer)

Upon exposure to moisture, the C-4 Chlorine is replaced by a hydroxyl group, which tautomerizes to the amide (lactam).[2]

FeatureTarget: 4-Chloro Impurity: 4-Oxo (Lactam)
H-2 Shift ~8.15 ppm (Sharp Singlet)~7.80 – 7.95 ppm (Shifted Upfield)
NH Signal Absent Broad singlet > 10.0 ppm (Diagnostic)
Solubility High in CDCl₃Poor in CDCl₃ (requires DMSO)

Protocol Validity: If you see a small satellite peak ~0.2 ppm upfield of your main H-2 signal, your sample is partially hydrolyzed.[3]

Scenario B: Product vs. Regioisomers (e.g., 6,7-dimethyl)

Synthesis from asymmetric pyrroles can yield regioisomers.

  • 5,7-Dimethyl (Target): H-6 is a singlet.[1][2][4]

  • 6,7-Dimethyl (Isomer): H-5 would appear as a singlet, but typically further upfield (~6.2-6.4 ppm) due to distance from the triazine core.[1][2][3]

  • 5,6-Dimethyl (Isomer): H-7 would be very deshielded (~7.0+ ppm) due to proximity to the bridgehead nitrogen.[1][2]

Experimental Workflow & Decision Tree

To ensure data integrity, follow this standardized characterization workflow.

Step-by-Step Protocol
  • Sample Preparation:

    • Use CDCl₃ stored over molecular sieves.[2] Reason: Traces of acid/water in aged chloroform can catalyze hydrolysis in the NMR tube.[2]

    • Concentration: ~10 mg in 0.6 mL solvent.[2]

  • Acquisition:

    • Standard 1H parameters (16 scans, 1s relaxation delay).

    • Crucial: Set spectral window to -2 to 14 ppm to catch any downfield NH protons from impurities.[1][2]

  • Processing:

    • Phase correction is critical for the H-2 singlet to ensure accurate integration against the methyl groups.[1][2]

Diagnostic Logic Diagram (Graphviz)[1][2]

NMR_Analysis Start Acquire 1H NMR (CDCl3) CheckH2 Check Region 8.0 - 8.5 ppm Start->CheckH2 SingletPresent Sharp Singlet @ ~8.15 ppm? CheckH2->SingletPresent YesSinglet Check Region 10.0 - 12.0 ppm SingletPresent->YesSinglet Yes NoSinglet Check for Upfield Shift (~7.9 ppm) SingletPresent->NoSinglet No CheckNH Broad Singlet Present? YesSinglet->CheckNH YesNH Impurity: 4-Oxo (Hydrolysis) NoSinglet->YesNH Likely Hydrolyzed NoNH Check Methyls (2.3 - 2.9 ppm) CheckNH->NoNH No CheckNH->YesNH Yes CheckMe Two Singlets (3H each)? (~2.4 & ~2.8 ppm) NoNH->CheckMe Pass PASS: Pure 4-Chloro-5,7-dimethyl pyrrolo[2,1-f][1,2,4]triazine CheckMe->Pass Yes FailRegio FAIL: Regioisomer or Starting Material CheckMe->FailRegio No

Caption: Logic flow for validating 4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine purity via 1H NMR.

References

  • ChemicalBook. (2025).[2][3] 4-chloro-2,6-dimethyl-pyrrolo[2,1-f][1,2,4]triazine NMR Data. Retrieved from .[2]

  • National Institutes of Health (NIH). (2021).[2] Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir. PMC8075506.[2] Retrieved from .[2]

  • MDPI. (2023).[2] Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis and Antiviral Studies. Molecules 2023. Retrieved from .[2]

  • ChemWhat. (2025).[2] Pyrrolo[2,1-f][1,2,4]triazin-4-amine Spectral Data. Retrieved from .[2]

Sources

Comparative

Validating the Architecture of C-Nucleoside Bioisosteres

A Structural Elucidation Guide for Drug Discovery Executive Summary C-nucleosides (C-glycosides) represent a pivotal class of bioisosteres in antiviral and oncological drug development.[1] By replacing the labile N-glyco...

Author: BenchChem Technical Support Team. Date: February 2026

A Structural Elucidation Guide for Drug Discovery

Executive Summary

C-nucleosides (C-glycosides) represent a pivotal class of bioisosteres in antiviral and oncological drug development.[1] By replacing the labile N-glycosidic bond of natural nucleosides with a robust C-C bond, researchers create analogues resistant to enzymatic hydrolysis (nucleases and phosphorylases). However, this modification introduces significant synthetic challenges, primarily the stereochemical ambiguity at the C1' anomeric center and the regiochemistry of the base attachment.

This guide provides a rigorous, self-validating framework for determining the absolute structure of C-nucleosides. Unlike standard N-nucleosides, where enzymatic synthesis often guarantees stereochemistry, chemical synthesis of C-nucleosides yields mixtures that require orthogonal analytical validation.

Part 1: Comparative Analysis of Structural Validation Methods

The following analysis compares the three primary methodologies for validating C-nucleoside geometry.

Solution-State NMR (NOE & HMBC)
  • Role: The primary "workhorse" for daily validation.

  • Mechanism:

    • NOE (Nuclear Overhauser Effect): Measures through-space interactions (<5 Å). Critical for distinguishing

      
       (trans) vs. 
      
      
      
      (cis) anomers by correlating the anomeric proton (H1') with sugar protons (H4') or base protons.
    • HMBC (Heteronuclear Multiple Bond Correlation): Unlike N-nucleosides, C-nucleosides possess a continuous carbon framework. This allows for the observation of

      
       correlations across the glycosidic bond , definitively proving the site of base attachment.
      
  • Expert Insight: Do not rely solely on coupling constants (

    
    ). Unlike pyranoses (glucose), furanose rings (ribose) exhibit flexible puckering (North/South conformation) that can make 
    
    
    
    -values ambiguous (3–6 Hz) for both anomers.
Single Crystal X-Ray Diffraction (SC-XRD)
  • Role: The absolute standard for IND filings.

  • Mechanism: Diffraction of X-rays by the crystal lattice yields a 3D electron density map.

  • Expert Insight: While definitive, it is low-throughput. Use "heavy atom" derivatization (e.g., bromination of the base) if the molecule lacks anomalous scatterers to determine absolute stereochemistry without a known chiral reference.

DFT-GIAO NMR Calculation
  • Role: The "Problem Solver" for amorphous solids or ambiguous NMR data.

  • Mechanism: Quantum mechanical calculation (Density Functional Theory) of shielding tensors using the GIAO (Gauge-Independent Atomic Orbital) method.[2] Experimental chemical shifts are compared to calculated shifts for candidate diastereomers using DP4+ probability analysis.[3]

  • Expert Insight: This is essential when you isolate only one isomer and cannot use comparative NMR analysis.

Method Performance Matrix
FeatureSolution NMR (NOE/HMBC)X-Ray CrystallographyDFT-NMR Calculation
Throughput High (Hours)Low (Weeks/Months)Medium (Days)
Sample State SolutionSingle CrystalVirtual / Solution Data
Resolution Relative StereochemistryAbsolute ConfigurationProbabilistic Assignment
Sample Req. ~2–10 mg~5–20 mg (High Purity)Computational Resources
Primary Risk Ambiguous overlap / signal averagingCrystallization failureBasis set insufficiency

Part 2: Experimental Protocols

Protocol A: The "Triangulation" NMR Method

Use this protocol for rapid, self-validating assignment of anomers.

Reagents & Setup:

  • Solvent: DMSO-

    
     (preferred for H-bonding stabilization) or D
    
    
    
    O.
  • Concentration: 10–20 mM.

  • Instrument: 500 MHz+ cryoprobe recommended.

Step-by-Step Workflow:

  • 1D Proton Screen: Identify the H1' resonance. In C-nucleosides, H1' is often upfield (4.0–5.5 ppm) compared to N-nucleosides due to the lower electronegativity of Carbon vs. Nitrogen.

  • 2D HMBC Acquisition:

    • Optimize for long-range coupling (

      
       Hz).
      
    • Validation Check: Look for cross-peaks between H1' and the specific carbon atoms of the heterocycle (e.g., C2/C4 in pyrroles, C8 in purines). Absence of this correlation suggests incorrect regiochemistry.

  • 1D NOE Difference / 2D NOESY:

    • Irradiate H1'.

    • 
      -Anomer (Bioactive):  Look for NOE correlations between H1' and H4' (if cis on the furanose ring) or specific base protons.
      
    • 
      -Anomer:  Strong NOE between H1' and H3' or H2' is often observed, with absence of H1'-H4' correlation (trans relationship).
      
Protocol B: DFT-GIAO Confirmation

Use this when X-ray fails and NMR is ambiguous.

  • Conformational Search: Use Molecular Mechanics (MMFF94) to generate conformers for both putative

    
     and 
    
    
    
    structures within a 5 kcal/mol window.
  • Geometry Optimization: Optimize all conformers using DFT (B3LYP/6-31G* or equivalent) in the solvation model corresponding to your NMR solvent.

  • NMR Calculation: Calculate shielding tensors using the GIAO method at a higher level (e.g., mPW1PW91/6-311+G(d,p)).

  • Statistical Analysis: Extract

    
     and correlate with 
    
    
    
    . Apply DP4+ probability analysis. A probability >95% confirms the stereoisomer.

Part 3: Visualization & Logic

Diagram 1: Structural Elucidation Workflow

This decision tree guides the researcher from crude synthesis to final structural assignment.

ValidationWorkflow Start Crude C-Nucleoside Mixture Purification HPLC/Flash Purification Start->Purification Isomers Isolate Isomers A & B Purification->Isomers NMR_Screen 1H NMR Screening (Check H1' Shift & J-coupling) Isomers->NMR_Screen Decision1 Are J-values ambiguous? NMR_Screen->Decision1 NOE_HMBC 2D NOESY + HMBC (The Triangulation Method) Decision1->NOE_HMBC No (Clear Separation) XRay X-Ray Crystallography (Absolute Config) Decision1->XRay Yes (Ribose Puckering) DFT DFT-GIAO Calculation (DP4+ Analysis) NOE_HMBC->DFT Ambiguous NOE Final Confirmed Structure NOE_HMBC->Final Strong NOE Data DFT->Final DP4+ > 95% XRay->DFT No Crystals XRay->Final Crystal Formed

Caption: A logical decision tree for C-nucleoside structural assignment, prioritizing solution NMR while providing fallback pathways to DFT and X-ray.

Diagram 2: The "Triangulation" Logic (HMBC vs NOE)

This diagram illustrates the specific atomic correlations required to confirm a C-nucleoside structure.

Triangulation H1 H1' (Anomeric) H4 H4' (Sugar) H1->H4 NOE Confirms Beta-Anomer BaseC Base Carbon (e.g., C8) H1->BaseC HMBC (3J) Confirms C-C Bond BaseH Base Proton H1->BaseH NOE Confirms Syn/Anti

Caption: Visualizing the "Triangulation" method: HMBC confirms the covalent linkage, while NOE confirms the spatial stereochemistry.

Case Study Application: GS-441524

Context: GS-441524 is the parent C-nucleoside of Remdesivir.[4][5] Its structural validation was critical because the 1'-cyano substitution introduces steric bulk that influences sugar puckering.

  • Challenge: Distinguishing the

    
    -anomer (therapeutic) from the 
    
    
    
    -anomer during the cyanation step.
  • Resolution:

    • HMBC: Confirmed the C1'-C-Base linkage, ruling out N-glycosylation byproducts.

    • NOE: The

      
      -configuration was confirmed by observing NOE correlations between the 1'-CN group and the H2' proton (spatial proximity in the 
      
      
      
      -form), and specific H1' correlations to the base, distinct from the
      
      
      -isomer.
    • X-Ray: Final confirmation was achieved via X-ray crystallography of the crystallized nucleoside, validating the 1'-R absolute configuration.

References

  • Mackman, R. L., et al. (2016). "Discovery of a Prodrug of the 1'-Cyano-C-adenosine Analog GS-441524 (Remdesivir) with Potent Activity against Ebola Virus." Journal of Medicinal Chemistry. Link

  • Smith, A. A., & Goodman, J. M. (2010). "Assigning Stereochemistry to Single Diastereoisomers by GIAO NMR Calculation: The DP4 Probability." Journal of the American Chemical Society. Link

  • Bifulco, G., et al. (2007). "Quantum Mechanical Calculations of NMR Chemical Shifts in the Stereochemical Determination of Organic Compounds." Chemical Reviews. Link

  • Rosemeyer, H. (2004). "The Chemo-Enzymatic Synthesis of Nucleosides and Nucleotides." Chemistry & Biodiversity.[6] Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Properties of the Pyrrolotriazine Scaffold

For researchers and professionals in drug discovery and materials science, the selection of a core heterocyclic scaffold is a critical decision that influences a molecule's physicochemical and biological properties. The...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug discovery and materials science, the selection of a core heterocyclic scaffold is a critical decision that influences a molecule's physicochemical and biological properties. The pyrrolotriazine scaffold, a nitrogen-rich bicyclic heteroaromatic system, has garnered significant attention as a privileged structure in medicinal chemistry.[1][2] Its incorporation into notable therapeutic agents, such as the antiviral drug remdesivir, underscores its importance.[2][3] This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption properties of the pyrrolotriazine scaffold, offering a comparative perspective against other prominent heterocyclic systems to aid in rational drug design and material development.

Understanding the Electronic Transitions of the Pyrrolotriazine Core

The UV-Vis absorption spectrum of a molecule is dictated by its electronic structure. The pyrrolotriazine scaffold, containing both electron-rich pyrrole and electron-deficient triazine rings, exhibits characteristic electronic transitions. The primary absorptions arise from π → π* and n → π* transitions. The delocalized π-electron system across the bicyclic structure gives rise to intense π → π* transitions, typically found in the UV region. The non-bonding electrons on the nitrogen atoms of the triazine ring can undergo n → π* transitions, which are generally weaker and may appear as shoulders on the main absorption bands.

The fusion of the pyrrole and triazine rings creates a unique electronic environment. The specific arrangement of nitrogen atoms in the different isomers of pyrrolotriazine, such as pyrrolo[2,1-f][1][2][4]triazine and pyrrolo[1,2-d][1][2][4]triazin-4(3H)-one, will influence the energy of these transitions and thus the position of the absorption maxima (λmax).[1]

The Impact of Substituents on the Absorption Spectrum

The UV-Vis absorption properties of the pyrrolotriazine scaffold are highly sensitive to the nature and position of substituents. By strategically modifying the core, researchers can fine-tune the electronic properties and, consequently, the absorption spectrum. The introduction of substituents can lead to the following effects:

  • Bathochromic Shift (Red Shift): A shift of λmax to a longer wavelength. This is typically observed with the introduction of electron-donating groups (EDGs) or by extending the π-conjugation of the system.

  • Hypsochromic Shift (Blue Shift): A shift of λmax to a shorter wavelength, often caused by electron-withdrawing groups (EWGs) that can disrupt π-conjugation.

  • Hyperchromic Effect: An increase in the molar absorptivity (ε), leading to a more intense absorption band.

  • Hypochromic Effect: A decrease in the molar absorptivity.

The following table summarizes the expected effects of common substituents on the UV-Vis absorption spectrum of the pyrrolotriazine scaffold:

Substituent TypeExamplesExpected Effect on λmaxExpected Effect on ε
Electron-Donating Groups (Auxochromes) -NH₂, -OH, -OR, -AlkylBathochromic ShiftHyperchromic Effect
Electron-Withdrawing Groups -NO₂, -CN, -C=O, -HalogensHypsochromic ShiftHypochromic Effect
Extended Conjugation -Aryl, -VinylBathochromic ShiftHyperchromic Effect

Comparative Analysis with Alternative Heterocyclic Scaffolds

To provide a broader context for the utility of the pyrrolotriazine scaffold, its UV-Vis absorption properties are compared with those of other biologically relevant nitrogen-containing heterocyclic systems: purines, imidazopyrimidines, and pyrazolopyrimidines.

ScaffoldExample Compoundλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Solvent/Conditions
Pyrrolotriazine (related) Pyrrolodiazine derivative~320-370Not SpecifiedDichloromethane
Purine 2-Aminopurine~303~7,000Aqueous Solution[1]
6-Mercaptopurine~325Not SpecifiedMethanol[1]
Allopurinol~2506,280Distilled Water[1]
Caffeine204, 272Not SpecifiedAcidic Mobile Phase[1]
Imidazopyrimidine Substituted Imidazo[1,2-a]pyrimidine280, 315Not SpecifiedCyclohexene[2]
Pyrazolopyrimidine 7-substituted 3-methylpyrazolo[1,5-a]pyrimidine340-4402,727 - 39,593THF[5]

This comparison highlights the tunable nature of the UV-Vis absorption of these scaffolds, with pyrazolopyrimidines showing a particularly broad range of absorption maxima depending on substitution.[5] While specific data for the core pyrrolotriazine scaffold is limited in the literature, the data from related structures suggests absorption in the UVA range, which can be significantly modulated by functionalization.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To ensure the generation of reliable and reproducible data, the following step-by-step methodology for obtaining the UV-Vis absorption spectrum of a pyrrolotriazine derivative is recommended.

Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of a synthesized pyrrolotriazine compound.

Materials:

  • Synthesized pyrrolotriazine compound

  • Spectroscopic grade solvent (e.g., ethanol, methanol, dichloromethane, or DMSO)

  • Calibrated UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks

  • Analytical balance

  • Micropipettes

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a small amount (e.g., 1-5 mg) of the dry pyrrolotriazine compound.

    • Dissolve the compound in a known volume (e.g., 10.00 mL) of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of working solutions with decreasing concentrations. The absorbance of the most concentrated solution should ideally be below 1.5 absorbance units to ensure linearity.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

    • Set the desired wavelength range for the scan (e.g., 200-800 nm).

  • Baseline Correction:

    • Fill a quartz cuvette with the pure solvent to be used for the sample solutions.

    • Place the cuvette in the reference holder of the spectrophotometer.

    • Fill a second quartz cuvette with the same pure solvent and place it in the sample holder.

    • Run a baseline scan to zero the instrument across the entire wavelength range.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the most dilute working solution before filling it with that solution.

    • Place the sample cuvette back into the sample holder.

    • Acquire the absorption spectrum of the solution.

    • Repeat this process for all the prepared working solutions, moving from the most dilute to the most concentrated.

  • Data Analysis:

    • From the spectrum of the most concentrated solution within the linear range, identify the wavelength of maximum absorption (λmax).

    • Record the absorbance value at λmax for each of the working solutions.

    • Plot a calibration curve of absorbance versus concentration.

    • Determine the molar absorptivity (ε) from the slope of the calibration curve using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.

Visualizing the Workflow and Structures

To further clarify the experimental process and the chemical structures discussed, the following diagrams are provided.

G cluster_workflow Experimental Workflow for UV-Vis Spectroscopy Stock Solution Stock Solution Working Solutions Working Solutions Stock Solution->Working Solutions Serial Dilution Sample Measurement Sample Measurement Working Solutions->Sample Measurement Spectrophotometer Setup Spectrophotometer Setup Baseline Correction Baseline Correction Spectrophotometer Setup->Baseline Correction Baseline Correction->Sample Measurement Data Analysis Data Analysis Sample Measurement->Data Analysis

Caption: A flowchart illustrating the key steps in obtaining a UV-Vis absorption spectrum.

Caption: Chemical structures of the pyrrolotriazine scaffold and its comparative alternatives.

Conclusion and Future Directions

The pyrrolotriazine scaffold represents a versatile and valuable core for the development of novel therapeutics and functional materials. While a comprehensive experimental dataset of its UV-Vis absorption properties is still emerging, the foundational principles of electronic spectroscopy, coupled with comparative data from related heterocyclic systems, provide a strong framework for understanding and predicting its behavior. The ability to modulate the absorption characteristics of the pyrrolotriazine scaffold through targeted substitution opens up exciting possibilities for the design of molecules with tailored photophysical properties for a wide range of applications, including photodynamic therapy, bio-imaging, and organic electronics. Further systematic studies on the photophysical properties of a diverse library of pyrrolotriazine derivatives will undoubtedly accelerate the exploitation of this promising scaffold.

References

  • ResearchGate. UV-Visible absorption spectra of imidazo[1,2-a]azines 6 and 7. [Link]

  • RSC Publishing. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. [Link]

  • Mochulskaya, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7789. [Link]

  • Snead, D. R., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][4]triazine of Remdesivir. Organic Process Research & Development, 26(1), 136-141. [Link]

Sources

Comparative

13C NMR Chemical Shift Guide: Dimethyl-Substituted Pyrrolotriazines

Topic: 13C NMR Chemical Shift Analysis of Dimethyl-Substituted Pyrrolotriazines Content Type: Publish Comparison Guide Executive Summary This technical guide provides a rigorous analysis of the 13C NMR spectral signature...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR Chemical Shift Analysis of Dimethyl-Substituted Pyrrolotriazines Content Type: Publish Comparison Guide

Executive Summary

This technical guide provides a rigorous analysis of the 13C NMR spectral signatures of dimethyl-substituted pyrrolotriazines, with a primary focus on the biologically privileged pyrrolo[2,1-f][1,2,4]triazine scaffold (the core of Remdesivir). Designed for medicinal chemists and structural biologists, this document contrasts this scaffold with isomeric alternatives, details substituent-induced chemical shift perturbations, and outlines a self-validating assignment protocol using 2D NMR correlation.

Structural Context & Isomer Differentiation

The pyrrolotriazine scaffold exists in multiple isomeric forms, but the pyrrolo[2,1-f][1,2,4]triazine is the most relevant for drug discovery due to its C-nucleoside mimicry (isostere of adenine). Distinguishing this isomer from its congeners (e.g., pyrrolo[2,3-d] or pyrrolo[1,2-d]) is critical and relies on specific 13C fingerprints.

Comparative Topology
  • Pyrrolo[2,1-f][1,2,4]triazine: Characterized by a bridgehead nitrogen at position 1 and sp2 nitrogens at positions 2 and 4.

  • Pyrrolo[2,3-d][1,2,3]triazine: Fused system often requiring distinct synthetic routes; chemical shifts differ significantly at the junction carbons.

Table 1: Characteristic 13C NMR Fingerprints (DMSO-d6)

Comparison of core chemical shifts for 7-methyl substituted pyrrolo[2,1-f][1,2,4]triazine derivatives.

Carbon PositionChemical Shift (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

, ppm)
Electronic EnvironmentDiagnostic Feature
7-CH

(Methyl)
10.5 - 12.0 Aliphatic, attached to pyrroleHighly shielded; diagnostic for C7-alkylation.
C-5, C-6 112.0 - 118.0 Pyrrole ring carbonsUpfield aromatic region; sensitive to ester/cyano substitution.
C-7 127.0 - 130.0 Pyrrole ring (ipso to Me)Downfield shift due to

-effect of methyl group.[1]
C-2 154.0 - 156.0 Triazine (between N1/N3)Deshielded; often appears as a weak quaternary signal.
C-4 161.0 - 163.0 Triazine (adjacent to N)Most deshielded core carbon (excluding carbonyls).
Ester -OCH

52.0 - 53.0 Methoxy (if present)Standard methoxy region; sharp singlet.

Note: Data derived from 7-methyl-pyrrolo[2,1-f][1,2,4]triazine-5,6-dicarboxylate derivatives [1].

Substituent Effects: The "Dimethyl" Signature

When analyzing "dimethyl-substituted" variants, the location of the methyl groups dictates the spectral perturbation.

Case A: Ring Methylation (C-Methylation)

Direct methylation of the heteroaromatic core (e.g., at C7 or C5) induces predictable shifts:

  • 
    -Effect:  The ipso carbon shifts downfield by +9 to +10 ppm .
    
  • 
    -Effect:  Adjacent carbons experience a minor upfield shift (-1 to -3 ppm ) due to steric compression and increased electron density.
    
  • Observation: In 7-methyl derivatives, the C7 signal shifts from ~118 ppm (unsubstituted) to ~128 ppm.

Case B: Phenyl-Ring Methylation (e.g., 3,4-Dimethylphenyl at C4)

When the dimethyl substitution occurs on a pendant phenyl ring (common in kinase inhibitors):

  • Methyl Carbons: distinct signals at 19.5 - 21.5 ppm .

  • Symmetry Breaking: Unlike a para-methyl group (single signal), a 3,4-dimethyl pattern produces two distinct methyl peaks and splits the aromatic region, increasing complexity in the 125-145 ppm range.

Experimental Protocol: Self-Validating Assignment

Acquiring unambiguous 13C data for nitrogen-rich heterocycles is challenging due to long relaxation times (


) of quaternary carbons and potential tautomerism.
Methodology: The "Bridgehead-Lock" Protocol

This protocol ensures correct isomer identification by "locking" the assignment of bridgehead carbons using long-range couplings.

Step 1: Sample Preparation

  • Solvent: DMSO-d6 is preferred over CDCl

    
     to prevent aggregation and stabilize potential tautomers.
    
  • Concentration: Minimum 15 mg/0.6 mL for clear quaternary carbon detection.

Step 2: Acquisition Parameters

  • 13C 1D: Set relaxation delay (

    
    ) to 
    
    
    
    seconds to capture C2/C4 signals.
  • HMBC (Heteronuclear Multiple Bond Correlation): Optimize for long-range coupling (

    
     Hz). This is critical for connecting the pyrrole protons to the triazine carbons.
    

Step 3: Logic Flow (Visualization)

G Start Start: Unknown Isomer H_NMR 1. Acquire 1H NMR Identify Pyrrole Singlet (H-5/H-6) Start->H_NMR C_NMR 2. Acquire 13C NMR Locate C=N regions (>150 ppm) H_NMR->C_NMR HMBC 3. Run HMBC Experiment (Focus: Bridgehead N) C_NMR->HMBC Decision Does Pyrrole Proton correlate to Triazine C4? HMBC->Decision Isomer_A Isomer: Pyrrolo[2,1-f] (3-bond coupling present) Decision->Isomer_A Yes (J3) Isomer_B Isomer: Pyrrolo[2,3-d] (Coupling pattern differs) Decision->Isomer_B No

Caption: Figure 1. The "Bridgehead-Lock" workflow for validating pyrrolotriazine regiochemistry using HMBC correlations.

Comparative Performance: Pyrrolotriazine vs. Purine

Researchers often substitute purine cores with pyrrolotriazines to improve metabolic stability or patentability.

FeaturePyrrolo[2,1-f][1,2,4]triazinePurine (e.g., Adenine core)
C-Nucleoside Character Yes (C-C bond to ribose/linker)No (N-C bond, susceptible to cleavage)
13C C-2 Shift ~155 ppm ~152 ppm
13C C-4/C-6 Shift ~162 ppm (Carbonyl-like)~155 ppm (Amino-like)
Solubility (DMSO) ModerateLow (often requires heating)

Key Insight: The C-C glycosidic bond (or aryl linkage) in pyrrolotriazines eliminates the anomeric proton signal typical of purines in 1H NMR, and the corresponding anomeric carbon in 13C NMR shifts upfield significantly compared to the N-linked purine equivalent.

References
  • Makarov, A. et al. (2023). "Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies." Molecules.

  • Bierer, D. et al. (2021). "Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir." RSC Advances.

  • Zemanová, I. et al. (2017).[2] "Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazine derivatives." Arkivoc.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine

Executive Summary & Risk Profile Immediate Action Required: Treat 4-Chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine as a moisture-sensitive, corrosive electrophile . This compound belongs to the class of halogenated pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Immediate Action Required: Treat 4-Chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine as a moisture-sensitive, corrosive electrophile .

This compound belongs to the class of halogenated pyrrolo[2,1-f][1,2,4]triazines, widely used as key intermediates in the synthesis of C-nucleoside antiviral agents (e.g., Remdesivir analogs). The C4-chlorine atom is highly reactive toward nucleophiles. Upon contact with moisture in the air or mucosal membranes, it hydrolyzes to release hydrochloric acid (HCl) and the corresponding lactam.

Core Hazards:

  • Skin/Eye Corrosion: Causes severe irritation or burns due to in-situ HCl generation.

  • Respiratory Irritant: Dust inhalation damages lung tissue.

  • Moisture Sensitivity: Degrades rapidly if not stored under inert atmosphere.

The "Why": Reactivity & Hazard Mechanism

To ensure safety, one must understand the molecule's behavior. The triazine ring is electron-deficient, making the chlorine at position 4 a potent leaving group.

Hydrolysis Mechanism (The Hidden Hazard)
  • Trigger: Ambient Humidity or Physiological Moisture (Sweat, Tears, Mucosa).

  • Reaction: The electron-deficient ring is attacked by water (nucleophile).

  • Result: Formation of the thermodynamically stable 4-oxo derivative and immediate release of HCl gas/acid.

This mechanism dictates our PPE choices: We are protecting not just against the organic solid, but against the acid it generates on contact.

Personal Protective Equipment (PPE) Matrix

ComponentSpecificationRationale (Causality)
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. Fine dust can bypass side shields; moisture in the eye triggers immediate acid hydrolysis.
Hand Protection Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-8 mil) or NeopreneThe 5,7-dimethyl substitution increases lipophilicity, potentially aiding skin permeation. Double layers prevent acid burns from hydrolysis products.
Body Protection Chemical-Resistant Lab Coat (Tyvek® or treated cotton) + ApronStandard cotton coats absorb liquids. If a solution spills, the solvent evaporates, leaving concentrated chemical to hydrolyze on the skin.
Respiratory Fume Hood (Face velocity: 100 fpm)Mandatory. Do not handle on an open bench. If hood is unavailable, a P100/OV respirator is required.

Operational Protocol: Step-by-Step

Phase 1: Storage & Stability
  • Condition: Store at -20°C under Argon or Nitrogen.

  • Container: Tightly sealed amber glass with a Teflon-lined cap. Parafilm is insufficient for long-term storage; use electrical tape or a secondary desiccator.

  • Verification: Check the solid's color. A shift from off-white/yellow to orange/brown often indicates hydrolysis or oxidation.

Phase 2: Weighing & Transfer (Critical Control Point)
  • Environment: Weighing must occur inside a chemical fume hood.

  • Static Control: Use an anti-static gun or ionizer. Dry, heterocyclic powders are prone to static charge, causing "fly-away" dust that contaminates the worker.

  • Technique:

    • Tare the receiving vessel (flask) with its cap/septum.

    • Transfer solid quickly using a dedicated spatula.

    • Immediately recap the stock bottle and the receiving flask.

    • Wipe the exterior of the stock bottle with a dry tissue, then a damp tissue (neutralize trace dust), then dry again.

Phase 3: Reaction Setup
  • Solvent Choice: Use anhydrous solvents (DCM, THF, Acetonitrile). Water content >50 ppm will consume the starting material and generate HCl gas, potentially over-pressurizing the vessel.

  • Addition: If adding as a solution to a nucleophile, control the exotherm. The substitution reaction is often fast and heat-generating.

Phase 4: Quenching & Disposal[1]
  • Quenching: Do not add water directly to the neat solid.

    • Protocol: Dilute the reaction mixture with an organic solvent (e.g., EtOAc), then slowly add a saturated Sodium Bicarbonate (NaHCO₃) solution.

    • Observation: Expect bubbling (CO₂ release) as the generated HCl is neutralized.

  • Waste Stream: Halogenated Organic Waste.

    • Labeling: Clearly mark "Contains Chlorotriazine – Acidic Potential."

Visualizing the Safety Logic

Diagram 1: Hydrolysis Hazard Mechanism

This diagram illustrates why moisture exclusion is the central safety theme.

HydrolysisHazard Compound 4-Chloro-5,7-dimethyl pyrrolo[2,1-f][1,2,4]triazine Intermediate Transition State (Tetrahedral Intermediate) Compound->Intermediate + Nucleophilic Attack Moisture Moisture (H₂O) (Air/Skin/Eyes) Moisture->Intermediate Product 4-Oxo-Derivative (Lactam) Intermediate->Product Elimination Hazard HCl (Hydrochloric Acid) SEVERE BURN HAZARD Intermediate->Hazard Release

Caption: The hydrolysis pathway showing the conversion of the chlorotriazine to the lactam, releasing corrosive HCl upon contact with moisture.

Diagram 2: PPE & Handling Decision Logic

A self-validating workflow to determine the correct safety level.

HandlingLogic Start Task: Handle Compound StateCheck State: Solid or Solution? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Dilute Solution StateCheck->Solution HoodCheck Is Fume Hood Available? Solid->HoodCheck ActionSol REQ: Safety Glasses + Single Nitrile Gloves + Lab Coat Solution->ActionSol ActionSolid REQ: Goggles + N95/P100 + Double Nitrile Gloves + Anti-Static Gun HoodCheck->ActionSolid Yes Stop STOP: Do Not Proceed Move to Hood HoodCheck->Stop No

Caption: Decision matrix for selecting PPE based on the physical state of the material and engineering controls.

Emergency Response

ScenarioImmediate Action
Skin Contact 1. Brush off dry powder (do not wet initially to avoid activating acid).2. Rinse with copious water for 15 minutes.3. Apply Calcium Gluconate gel if hydrofluoric acid was not involved (standard acid burn treatment applies).
Eye Contact 1. Flush immediately at eyewash station for 15 minutes.2. Hold eyelids open.3. Seek ophthalmologist (alkaline/acidic hydrolysis can damage cornea).
Spill (Solid) 1. Cover with dry lime or soda ash (neutralizer).2. Sweep carefully to avoid dust.3.[1] Place in hazardous waste container.

References

  • PubChem. 4-chloropyrrolo[2,1-f][1,2,4]triazine Compound Summary. National Library of Medicine. Available at: [Link]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. US Department of Labor. Available at: [Link]

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